5-Nitro-2-furoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
5-nitrofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODMEDPPCXSFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214746 | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-12-5 | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 645-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROFURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitro-2-furoic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-furoic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. As a derivative of 2-furoic acid, its chemical scaffold is a recurring motif in various pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies related to this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, facilitating a deeper understanding and application of this versatile compound.
Chemical Properties and Structure
This compound presents as a white to light yellow or yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the tables below, providing a quantitative basis for its application in experimental settings.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to cream to yellow to brown, crystals or powder or crystalline powder | [1] |
| Melting Point | 185-189 °C | [3] |
| Boiling Point | 281.7 °C (rough estimate) | [3] |
| Solubility | Slightly soluble in water, DMSO, and Methanol. | |
| pKa (Predicted) | 2.06 ± 0.10 | [3] |
Molecular and Structural Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₅H₃NO₅ | [2] |
| Molecular Weight | 157.08 g/mol | [2] |
| IUPAC Name | 5-nitrofuran-2-carboxylic acid | [4] |
| SMILES | O=C(O)c1ccc(--INVALID-LINK--[O-])o1 | [2] |
| InChI | InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | [3] |
| InChIKey | IODMEDPPCXSFLD-UHFFFAOYSA-N | [2] |
| CAS Number | 645-12-5 | [2] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and characterization of this compound.
Synthesis: Nitration of 2-Furoic Acid
The primary route for the synthesis of this compound is the nitration of 2-furoic acid. The following protocol is a representative method based on established chemical principles.
Materials:
-
2-Furoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 2-furoic acid in concentrated sulfuric acid with cooling in an ice bath and continuous stirring.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 2-furoic acid solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove residual acid.
-
The crude product can then be purified by recrystallization.
Purification: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of purified this compound will form.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals, for example, in a desiccator or a vacuum oven.[5]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the furan (B31954) ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the five carbon atoms in the molecule.
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.[6][7][8]
2.3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[9]
Biological Activity and Applications
This compound serves as a precursor in the synthesis of various compounds with notable biological activities. While the direct signaling pathways of this compound are not extensively documented, its derivatives have been shown to target specific enzymes.
General Antibacterial Mechanism of Nitrofurans
Nitrofurans, as a class of compounds, are prodrugs that require enzymatic reduction of the nitro group to exert their antibacterial effects. This process generates reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[10]
Inhibition of Isocitrate Lyase by Derivatives
Derivatives of this compound, such as its hydrazones, have been synthesized and evaluated as inhibitors of isocitrate lyase (ICL), an essential enzyme in the glyoxylate (B1226380) cycle of various pathogens, including Mycobacterium tuberculosis.[11][12][13][14] The glyoxylate cycle is crucial for the survival of these organisms under certain conditions, making ICL an attractive target for the development of new antimicrobial agents. The inhibition of ICL disrupts the metabolic flexibility of the pathogen, leading to its demise.
Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
Synthesis and Analysis Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
General Mechanism of Action of Nitrofurans
Caption: General mechanism of antibacterial action of nitrofurans.
Inhibition of Isocitrate Lyase by this compound Derivatives
Caption: Inhibition of the pathogen's Isocitrate Lyase by derivatives of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound, 98+% | CymitQuimica [cymitquimica.com]
- 3. 5-硝基-2-糠酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(645-12-5) Raman [m.chemicalbook.com]
- 9. 5-Nitrofuran-2-carboxylic acid [webbook.nist.gov]
- 10. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Inhibitor Structure of Mycobacterium tuberculosis Isocitrate Lyase [mdpi.com]
- 14. 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: synthesis, in vitro antimycobacterial activity, cytotoxicity, and isocitrate lyase inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitro-2-furoic Acid: A Comprehensive Technical Guide
FOR IMMEDIATE RELEASE
A Deep Dive into the Physicochemical Properties, Synthesis, and Biological Activities of 5-Nitro-2-furoic Acid for Researchers and Drug Development Professionals.
This technical guide provides an in-depth overview of this compound, a nitro-substituted heterocyclic carboxylic acid. This document consolidates essential data, including its chemical identifiers and physicochemical properties, and explores its synthesis, spectroscopic characterization, and established biological activities. Detailed experimental protocols and a proposed mechanism of action are presented to support its application in research and drug development.
Core Data Summary
This compound, a yellow crystalline powder, is a key starting material in the synthesis of various biologically active compounds. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 645-12-5 | |
| Molecular Weight | 157.08 g/mol | |
| Molecular Formula | C₅H₃NO₅ | |
| Melting Point | 185-189 °C | |
| Boiling Point | 332.4 °C at 760 mmHg | |
| Solubility | Very soluble in water | |
| Appearance | Yellow crystalline powder |
Synthesis and Spectroscopic Analysis
The synthesis of this compound can be achieved through the nitration of 2-furoic acid. A general experimental workflow for its synthesis and subsequent analysis is outlined below.
An In-depth Technical Guide to the Synthesis of 5-Nitro-2-furoic Acid from 2-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-2-furoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary focus is the nitration of 2-furoic acid, detailing the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.
Overview of the Synthesis Pathway
The conversion of 2-furoic acid to this compound is achieved through an electrophilic aromatic substitution reaction. The furan (B31954) ring, being an electron-rich heterocycle, is susceptible to nitration. The reaction typically employs a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The substitution occurs preferentially at the 5-position of the furan ring due to the directing effect of the carboxylic acid group and the inherent reactivity of the furan nucleus.
Experimental Protocol: Nitration of 2-Furoic Acid
This section outlines a standard laboratory procedure for the synthesis of this compound.
2.1 Materials and Reagents:
-
2-Furoic acid (C₅H₄O₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
2.2 Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Beaker
-
Büchner funnel and vacuum flask
-
Filter paper
2.3 Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place a measured quantity of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice bath to bring the temperature of the sulfuric acid down to between 0°C and 5°C.
-
Addition of 2-Furoic Acid: While maintaining the low temperature and stirring, slowly add 2-furoic acid to the sulfuric acid. Continue stirring until all the acid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-chilled portion of concentrated sulfuric acid. This process is highly exothermic and should be done with caution in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-furoic acid via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional period (typically 1-2 hours) while maintaining the temperature in the ice bath.
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and cause the solid product, this compound, to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crude product with several portions of cold deionized water to remove any residual acid.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot water (or an ethanol-water mixture), then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly in a desiccator or a vacuum oven at a low temperature.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for the reactant and product.
| Property | 2-Furoic Acid | This compound |
| IUPAC Name | Furan-2-carboxylic acid | 5-Nitrofuran-2-carboxylic acid[1] |
| CAS Number | 88-14-2[2] | 645-12-5[2][3][4][5] |
| Molecular Formula | C₅H₄O₃ | C₅H₃NO₅[1][2][3][4][5] |
| Molar Mass | 112.08 g/mol | 157.08 g/mol [1][2][3][4][5] |
| Appearance | White to light-yellow crystalline solid | White to yellow or brown crystalline powder[4] |
| Melting Point | 133-134 °C | 185-189 °C[3] |
| Purity (Typical) | >98% | ≥97%[5] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic Analysis of 5-Nitro-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5-Nitro-2-furoic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, offering valuable data for compound identification, characterization, and quality control.
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound reveals key vibrational modes characteristic of its functional groups. The data presented below has been compiled from various spectroscopic studies and databases.
Table 1: FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1540 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1240 | Medium | C-O stretch (carboxylic acid) |
| ~1030 | Medium | Furan ring C-O-C stretch |
| ~930 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
| ~820 | Medium | C-H bend (furan ring) |
| ~770 | Medium | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~14.0 | Singlet | - | COOH |
| ~7.8 | Doublet | ~4.0 | H4 |
| ~7.5 | Doublet | ~4.0 | H3 |
Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on concentration and temperature.
Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C5 |
| ~152.0 | C2 |
| ~148.0 | COOH |
| ~122.0 | C3 |
| ~115.0 | C4 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The homogenous mixture is then transferred to a pellet-pressing die.
-
A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.
-
The pellet is placed in the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker Tensor 27 FT-IR spectrometer or equivalent.
-
Spectral Range: 4000-400 cm⁻¹[1].
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2].
-
Solvent: DMSO-d₆[2].
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 20 °C[2].
-
¹H NMR Parameters:
-
Pulse sequence: Standard zg30 pulse program.
-
Number of scans: 16.
-
Relaxation delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Standard zgpg30 pulse program with proton decoupling.
-
Number of scans: 1024.
-
Relaxation delay: 2.0 s.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
Solubility and Stability of 5-Nitro-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furoic acid is a heterocyclic organic compound with a furan (B31954) ring substituted with a carboxylic acid and a nitro group. This molecule serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug discovery and formulation, where these properties influence bioavailability, shelf-life, and manufacturing processes. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details relevant experimental protocols, and outlines potential degradation pathways.
Solubility Profile
The solubility of a compound is a critical physical property that affects its absorption, distribution, and overall efficacy in biological systems. The available information on the solubility of this compound is largely qualitative, with some conflicting reports.
Qualitative Solubility
Multiple sources describe this compound as having slight solubility in water, Dimethyl Sulfoxide (DMSO), and Methanol.[1][2] However, there are also reports that classify it as "very soluble in water".[1][2][3] This discrepancy highlights the need for precise quantitative measurements.
Quantitative Solubility Data
Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol that can be adapted for this compound.
Objective: To determine the aqueous solubility of this compound at a specific temperature (e.g., 25°C and 37°C).
Materials:
-
This compound (solid)
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials or flasks containing a known volume of purified water. The excess solid should be clearly visible.
-
Seal the containers to prevent solvent evaporation.
-
Place the containers in a shaker or incubator set to the desired constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the containers to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any remaining solid particles. The filter material should be pre-validated for low binding of the analyte.
-
Dilute the filtered sample accurately with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
-
Data Presentation:
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility | Reference(s) |
| Water | Slightly Soluble / Very Soluble | [1][2][3] |
| DMSO | Slightly Soluble | [1][2] |
| Methanol | Slightly Soluble | [1][2] |
Stability Profile
The chemical stability of this compound is a critical factor for its storage, handling, and application. It is generally reported to be stable under normal temperature and pressure.[1][2][3] However, specific conditions such as exposure to light, extreme pH, and high temperatures can lead to degradation.
Photostability
This compound is susceptible to photodegradation. Studies have shown that upon exposure to UV light, it can be excited to a triplet state.[4][5] The lifetime of this excited state is highly dependent on the solvent, being 22.7 nanoseconds in water and 274 nanoseconds in acetonitrile.[5] The photodegradation of related nitrofurans can be catalyzed by acidic byproducts formed during the process.[4]
Experimental Protocol: Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.
Objective: To evaluate the photostability of this compound in the solid state and in solution.
Materials:
-
This compound (solid and in a suitable solvent, e.g., water or acetonitrile)
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps)
-
Calibrated light meter
-
Quartz cells or other suitable transparent containers
-
Dark control samples wrapped in aluminum foil
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of the compound in a suitable container.
-
For solution-state testing, prepare a solution of known concentration in a transparent container.
-
Prepare dark control samples for both solid and solution states by wrapping the containers in aluminum foil.
-
-
Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Monitor the temperature during the study to minimize the effect of thermal degradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and their corresponding dark controls.
-
Analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of this compound and the formation of degradation products using a validated stability-indicating method.
-
-
Evaluation:
-
Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation.
-
pH-Dependent Stability
While specific studies on the pH-dependent stability of this compound are limited, the reactivity of the structurally similar compound, 5-nitro-2-furaldehyde (B57684), provides insights into potential degradation pathways. In alkaline solutions, 5-nitro-2-furaldehyde is known to form an anion of nitronic acid.[6][7][8] Upon acidification, this intermediate can undergo an irreversible ring-opening reaction.[6][7][8] It is plausible that this compound follows a similar pattern of instability at the extremes of the pH scale.
Experimental Protocol: Forced Degradation under Acidic and Alkaline Conditions
Objective: To investigate the stability of this compound in acidic and alkaline solutions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M and 1 M)
-
pH meter
-
Water bath or incubator
-
Validated stability-indicating HPLC method with a mass spectrometry (MS) detector for identification of degradation products.
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH.
-
Also, prepare a solution in purified water as a control.
-
-
Stress Conditions:
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Neutralize the acidic and alkaline samples before analysis, if necessary.
-
Analyze the samples using a stability-indicating HPLC-MS method to quantify the remaining this compound and to identify the mass of any degradation products.
-
-
Evaluation:
-
Determine the rate of degradation under each condition.
-
Propose a degradation pathway based on the identified degradation products.
-
Thermal Stability
Studies on the thermal degradation of 2-furoic acid (the parent compound without the nitro group) have shown that it can undergo decarboxylation at temperatures above 140-160°C to form furan.[9][10][11] It is conceivable that this compound could also undergo thermal decarboxylation, potentially leading to the formation of 2-nitrofuran.
Experimental Protocol: Thermal Stress Testing
Objective: To evaluate the stability of this compound in the solid state at elevated temperatures.
Materials:
-
This compound (solid)
-
Oven or heating block
-
Glass vials
-
Validated stability-indicating analytical method
Procedure:
-
Sample Preparation:
-
Place a known amount of solid this compound into glass vials.
-
-
Stress Conditions:
-
Expose the samples to a high temperature (e.g., 105°C) for a specified duration.
-
Also, include control samples stored at room temperature.
-
-
Analysis:
-
At the end of the exposure period, dissolve the solid samples in a suitable solvent.
-
Analyze the solutions using a stability-indicating method to determine the amount of this compound remaining and to detect any degradation products.
-
-
Evaluation:
-
Assess the extent of thermal degradation and identify the major degradation products.
-
Potential Degradation Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the potential degradation pathways of this compound and the general workflows for solubility and stability testing.
References
- 1. This compound CAS#: 645-12-5 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 645-12-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Triplet state of this compound by laser flash photolysis. Spectrum, lifetime and reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biological Activity of 5-Nitro-2-furoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furoic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry due to the potent and broad-spectrum biological activities exhibited by its derivatives. The presence of the 5-nitrofuran pharmacophore is crucial for their mechanism of action, which typically involves the enzymatic reduction of the nitro group within target pathogens to generate reactive cytotoxic intermediates. This technical guide provides an in-depth overview of the biological activities of various this compound derivatives, with a focus on their antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area.
Antimicrobial Activity
Derivatives of this compound, particularly hydrazones, have demonstrated significant antimicrobial activity against a wide range of bacterial and fungal pathogens. The mechanism of action is generally attributed to the generation of reactive nitrogen species upon reduction of the nitro group by bacterial nitroreductases. These reactive intermediates can cause damage to cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[1]
Antibacterial Activity
Numerous studies have reported the potent antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria. Hydrazide-hydrazone derivatives, in particular, have shown promising activity, with some compounds exhibiting greater potency than commercially available antibiotics such as nitrofurantoin, cefuroxime, and ampicillin.[2] For instance, certain hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid have displayed high antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.48 to 15.62 μg/mL.[3] The most sensitive bacterial strains to these derivatives often include Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus.[3]
Antifungal Activity
In addition to their antibacterial properties, several this compound derivatives have been evaluated for their antifungal activity. Tri-n-butyltin 5-nitro-2-furoate, for example, was found to be an excellent antifungal agent, completely inhibiting the growth of six out of ten tested fungi at a concentration of 1 µg/mL.[1] Hydrazide-hydrazone derivatives have also shown noteworthy antifungal activity.[2]
Antimycobacterial Activity
A significant area of investigation for this compound derivatives is their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. Several this compound hydrazones have been synthesized and evaluated for their in vitro activity against both replicating and non-replicating (starved phase) cultures of mycobacteria.[4] One of the key targets for these compounds in MTB is the enzyme isocitrate lyase (ICL), which is crucial for the pathogen's survival during the persistent phase of infection.[4]
Quantitative Antimicrobial Data
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various this compound derivatives against a range of microbial strains.
Table 1: Antibacterial Activity of this compound Hydrazide-Hydrazone Derivatives (µg/mL) [3]
| Compound/Bacterial Strain | S. epidermidis ATCC 12228 | S. aureus ATCC 43300 | S. aureus ATCC 6538 | B. subtilis ATCC 6633 | B. cereus ATCC 10876 |
| Derivative 24 | 0.48 - 0.98 | 0.98 - 1.95 | 0.98 - 1.95 | 0.48 - 0.98 | 0.98 - 1.95 |
| Derivative 25 | 0.48 - 0.98 | 0.98 - 1.95 | 0.98 - 1.95 | 0.48 - 0.98 | 0.98 - 1.95 |
| Derivative 26 | 0.48 - 0.98 | 0.98 - 1.95 | 0.98 - 1.95 | 0.48 - 0.98 | 0.98 - 1.95 |
| Nitrofurantoin (Reference) | 3.91 | 3.91 | 7.81 | 3.91 | 7.81 |
Table 2: Antimycobacterial Activity of this compound Hydrazone Derivatives (µM) [4]
| Compound | M. tuberculosis H37Rv (Log-phase) MIC | M. tuberculosis H37Rv (Starved-phase) MIC |
| 4o | 2.65 | 10.64 |
Mechanism of Action: Inhibition of Isocitrate Lyase
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that is essential for the survival of Mycobacterium tuberculosis in the host, particularly during the chronic or persistent phase of infection.[5] This pathway allows the bacterium to utilize fatty acids as a carbon source when glucose is limited. Since the glyoxylate cycle is absent in mammals, ICL represents an attractive target for the development of new anti-tuberculosis drugs.[5]
Several this compound hydrazones have been identified as inhibitors of MTB ICL.[4] For example, the compound designated as 4o demonstrated good enzyme inhibition of MTB ICL at a concentration of 10 µM.[4]
Table 3: Isocitrate Lyase (ICL) Inhibition by this compound Derivatives
| Compound | Concentration | % Inhibition of MTB ICL | Reference |
| 4o | 10 µM | Good | [4] |
| Hydrazones with furan-2-carbaldehyde | 10 µM | 86.8% | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
1. Preparation of Materials:
- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial or fungal strains to be tested.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Sterile 96-well microtiter plates.
- Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).
- Reference antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls.
- Solvent control and medium-only control wells.
2. Procedure:
- Serially dilute the test compounds in the broth medium in the 96-well plates to achieve a range of concentrations.
- Add the standardized microbial inoculum to each well containing the test compound dilutions.
- Include a positive control (microbes with reference antibiotic), a negative control (microbes with solvent), and a sterility control (medium only) on each plate.
- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mycobacterium tuberculosis Isocitrate Lyase (ICL) Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against M. tuberculosis ICL.
1. Reagents and Buffers:
- Recombinant M. tuberculosis Isocitrate Lyase (ICL).
- Substrate: Isocitrate.
- Phenylhydrazine (B124118) hydrochloride solution.
- Assay buffer (e.g., potassium phosphate (B84403) buffer with MgCl2 and DTT).
- Test compounds (this compound derivatives) at various concentrations.
2. Assay Procedure:
- In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, ICL enzyme, and the test compound (or solvent for control).
- Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 30°C).
- Initiate the enzymatic reaction by adding the substrate, isocitrate.
- The reaction produces glyoxylate and succinate. The glyoxylate product reacts with phenylhydrazine to form glyoxylate phenylhydrazone.
- Monitor the formation of glyoxylate phenylhydrazone by measuring the increase in absorbance at a specific wavelength (e.g., 324 nm) over time using a spectrophotometer.
- Calculate the initial velocity of the reaction for each compound concentration.
- Determine the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the control (no inhibitor).
- The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: General mechanism of action of this compound derivatives.
dot
Caption: Experimental workflow for the Mycobacterium tuberculosis isocitrate lyase (ICL) inhibition assay.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant and diverse biological activities, particularly as antimicrobial agents. The data and protocols presented in this technical guide underscore their potential for the development of new therapeutics to combat bacterial, fungal, and mycobacterial infections. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully exploit the therapeutic potential of this versatile chemical scaffold. The provided methodologies and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 4. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in mycobacterial isocitrate lyase targeting and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 5-Nitro-2-furoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat drug resistance and emerging diseases. Within this dynamic environment, the 5-nitrofuran scaffold has garnered significant attention as a privileged pharmacophore. This technical guide delves into the burgeoning potential of a key member of this class, 5-Nitro-2-furoic acid, and its derivatives, as a foundational element in the design and development of new antimicrobial and anticancer agents.
The this compound Core: A Gateway to Diverse Bioactivity
This compound, a stable, yellow crystalline powder, serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds.[1] Its chemical structure, featuring a furan (B31954) ring substituted with a nitro group and a carboxylic acid, provides multiple reaction sites for derivatization, leading to the generation of diverse chemical libraries with a broad spectrum of biological activities.
Antimicrobial Applications: A Renewed Assault on Pathogens
Derivatives of this compound have demonstrated significant promise as potent antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis (MTB).
Antimycobacterial Activity
Hydrazone derivatives of this compound have emerged as a particularly promising class of anti-tuberculosis agents. These compounds have shown efficacy against both replicating and non-replicating (starved) cultures of MTB.[2][3]
Quantitative Antimicrobial Data:
| Derivative Class | Compound Example | Target Organism | MIC (µM) | Reference |
| Hydrazones | 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (log-phase) | 2.65 | [2][3] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (starved-phase) | 10.64 | [2][3] | |
| Pyrimidinecarboxamides | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | Mycobacterium tuberculosis (log-phase) | < 0.17 | [4] |
| 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | Multidrug-resistant M. tuberculosis | 0.17 | [4] |
Mechanism of Antimycobacterial Action: Targeting Isocitrate Lyase
A key molecular target for the antimycobacterial activity of this compound derivatives has been identified as isocitrate lyase (ICL).[2][3][5] ICL is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of MTB within the host, particularly during the persistent phase of infection. Inhibition of ICL disrupts the bacterium's ability to utilize fatty acids as a carbon source, ultimately leading to cell death. Several this compound hydrazones have demonstrated significant inhibitory activity against MTB ICL.[2][3][6]
Caption: Inhibition of M. tuberculosis Isocitrate Lyase.
Anticancer Applications: Inducing Programmed Cell Death
The versatility of the 5-nitrofuran scaffold extends to oncology, with numerous derivatives of this compound demonstrating potent cytotoxic activity against a range of human cancer cell lines.
In Vitro Cytotoxicity
Derivatives such as thiazolidinones and isatin (B1672199) hybrids have shown promising anticancer activity.
Quantitative Anticancer Data:
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinones | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b | MCF-7 (Breast) | ~5 | [2] |
| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b | MDA-MB-231 (Breast) | 6.61 | [7] | |
| Isatin Hybrids | Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [2][8] |
Mechanism of Anticancer Action: The Intrinsic Apoptotic Pathway
The primary mechanism by which many 5-nitrofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] The intrinsic (mitochondrial) pathway is a commonly implicated mechanism. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2] This dysfunction is characterized by the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). The resulting imbalance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[2]
Caption: Intrinsic apoptosis pathway induced by 5-nitrofuran derivatives.
Synthesis and Experimental Protocols
The synthesis of bioactive derivatives from this compound typically involves standard organic chemistry transformations. The following sections outline generalized experimental protocols based on available literature.
General Synthesis of this compound Hydrazones
The synthesis of hydrazone derivatives is a common strategy to enhance the biological activity of a lead compound.
Caption: General synthetic workflow for this compound hydrazones.
Methodology: A common route involves a two-step process. First, this compound is converted to its corresponding ester, which is then reacted with hydrazine hydrate (B1144303) to yield this compound hydrazide. This intermediate is subsequently condensed with various aldehydes or ketones to produce the final hydrazone derivatives.[9][10]
General Synthesis of Amide Derivatives
Methodology: Amide derivatives can be prepared by activating the carboxylic acid group of this compound, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with a suitable amine.[11] The reaction is typically carried out in an appropriate solvent like 1,4-dioxane.[11]
In Vitro Antimicrobial Susceptibility Testing
Methodology: The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A two-fold serial dilution of the compounds is prepared in a multi-well plate, and a standardized inoculum of the test microorganism is added. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology: The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[7]
Apoptosis Assays
Methodology: The induction of apoptosis can be evaluated using various techniques:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be measured using fluorescent dyes like JC-1.
-
Caspase Activity Assays: The activation of key apoptotic enzymes like caspase-3 and caspase-9 can be quantified using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[2]
Pharmacokinetics: An Area for Future Investigation
While the in vitro biological activities of this compound derivatives are promising, their pharmacokinetic profiles remain largely unexplored. Studies on related nitrofurans, such as nitrofurantoin (B1679001), indicate rapid absorption and excretion, with a short elimination half-life.[1][12] However, detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) of this compound and its novel derivatives, are crucial for their further development as therapeutic agents. Understanding these parameters will be essential to optimize dosing regimens and predict in vivo efficacy and potential toxicity.
Conclusion and Future Directions
This compound has unequivocally established itself as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated potent antimicrobial and anticancer activities through well-defined mechanisms of action. The ease of chemical modification of the this compound core allows for the generation of extensive compound libraries, enabling systematic structure-activity relationship (SAR) studies to identify candidates with improved potency and selectivity.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Synthesis of novel derivatives to explore a wider chemical space and improve biological activity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with their biological targets and detailed investigation of the signaling pathways involved.
-
Pharmacokinetic Profiling: Comprehensive ADME studies to assess the drug-like properties of the most promising candidates.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profiles of lead compounds in relevant animal models.
The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation antimicrobial and anticancer drugs, offering new hope in the fight against some of the world's most pressing health challenges.
References
- 1. karger.com [karger.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: synthesis, in vitro antimycobacterial activity, cytotoxicity, and isocitrate lyase inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The pharmacokinetics of nitrofurantoin and its related bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitro-2-furoic Acid: A Technical Guide on its Role as a Nitrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-furoic acid is a heterocyclic organic compound belonging to the nitrofuran class of antimicrobials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a nitrofuran derivative with antimicrobial activity. The document details the general mechanism of action of nitrofurans, which involves reductive activation by bacterial nitroreductases to generate reactive intermediates that induce cellular damage. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the available data for its derivatives and provides representative experimental protocols for its synthesis and antimicrobial evaluation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and potential applications in drug development.
Introduction
Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a nitro group attached to a furan (B31954) ring. They have been utilized for decades in human and veterinary medicine to treat various bacterial and protozoal infections. This compound serves as a key intermediate and a representative scaffold for the synthesis of various nitrofuran derivatives.[1][2] Its chemical structure, featuring the essential 5-nitrofuran pharmacophore, is pivotal to its biological activity. This guide explores the fundamental aspects of this compound, providing a technical resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Chemical and Physical Properties
This compound is a yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃NO₅ | [3][4] |
| Molecular Weight | 157.08 g/mol | [3][4] |
| CAS Number | 645-12-5 | [3][4] |
| Melting Point | 185-189 °C | [5] |
| Boiling Point | 332.4 °C at 760 mmHg | [2] |
| Solubility | Very soluble in water | [2] |
| Appearance | White to cream to yellow to brown, crystalline powder | [4] |
| SMILES | O=C(O)c1ccc(--INVALID-LINK--[O-])o1 | [3][4] |
| InChI Key | IODMEDPPCXSFLD-UHFFFAOYSA-N | [3][4] |
Synthesis of this compound
Experimental Protocol: Synthesis of 2-Furoic Acid from Furfural (B47365) (Cannizzaro Reaction)
This protocol is adapted from a standard organic synthesis procedure.[6]
Materials:
-
Furfural
-
Sodium hydroxide (B78521) (NaOH) solution (33.3%)
-
Sulfuric acid (H₂SO₄) (40%)
-
Decolorizing carbon
-
Ice
-
Mechanical stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Cool 1 kg of furfural in a copper can equipped with a mechanical stirrer to 5-8 °C using an ice bath.
-
Slowly add 825 g of 33.3% sodium hydroxide solution, maintaining the reaction temperature below 20 °C. This addition should take approximately 20-25 minutes.
-
Continue stirring for one hour after the addition is complete. Sodium 2-furancarboxylate will precipitate.
-
Allow the mixture to reach room temperature and add just enough water (approximately 325 cc) to dissolve the precipitate.
-
Acidify the solution with 40% sulfuric acid to Congo red paper. This will cause 2-furoic acid to crystallize upon cooling.
-
Filter the crude acid and purify by dissolving in boiling water with decolorizing carbon, boiling for 45 minutes, filtering, and cooling to crystallize the pure 2-furoic acid.
Conceptual Protocol: Nitration of 2-Furoic Acid
A general approach for the nitration of furan derivatives involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride.
Conceptual Workflow for Nitration:
Caption: Conceptual workflow for the synthesis of this compound.
Role as a Nitrofuran Antimicrobial
The antimicrobial activity of nitrofurans is contingent upon the presence of the 5-nitro group, which is the key pharmacophore. The parent compound, this compound, serves as a building block for more complex nitrofuran derivatives with enhanced antimicrobial properties.
Mechanism of Action
Nitrofurans are prodrugs that require intracellular activation by bacterial nitroreductases.[7][8] This enzymatic reduction of the nitro group generates highly reactive electrophilic intermediates. These intermediates are cytotoxic and exert their antimicrobial effect through multiple mechanisms:
-
DNA Damage: The reactive intermediates can cause damage to bacterial DNA, leading to strand breakage and inhibition of DNA replication.[8]
-
Inhibition of Protein Synthesis: They can non-specifically attack ribosomal proteins, leading to the complete inhibition of protein synthesis.
-
Metabolic Enzyme Inhibition: The intermediates can interfere with crucial metabolic pathways, such as the citric acid cycle, by inhibiting essential enzymes.[9]
This multi-targeted approach is believed to be a contributing factor to the low incidence of acquired bacterial resistance to nitrofurans.
Signaling Pathway of Nitrofuran Activation and Action:
Caption: Activation and multi-target mechanism of action of nitrofurans.
Antimicrobial Activity
| Derivative | Test Organism | Concentration | Activity | Reference(s) |
| Triorganotin 5-nitro-2-furoates | Escherichia coli | 100 µg/mL | Complete inhibition | [10] |
| Tri-n-butyltin 5-nitro-2-furoate | Various Fungi | 1 µg/mL | Complete inhibition of 6 out of 10 tested fungi | [10] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis | 2.65 µM (log-phase) | MIC | [1][11] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis | 10.64 µM (starved-phase) | MIC | [1][11] |
Experimental Protocols for Antimicrobial Evaluation
The following are representative protocols for determining the antimicrobial activity of a compound like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Pharmacokinetics
There is no specific pharmacokinetic data available for this compound in the reviewed literature. For other nitrofurans like nitrofurantoin, they are generally characterized by rapid absorption and excretion, with high concentrations achieved in the urine, making them suitable for treating urinary tract infections.[8] The pharmacokinetic profile of this compound would need to be determined experimentally to assess its potential for systemic or localized therapeutic applications.
Conclusion
This compound is a fundamental molecule within the nitrofuran class of antimicrobials. Its significance lies in its role as a synthetic precursor and a carrier of the essential 5-nitrofuran pharmacophore responsible for the antimicrobial activity of this class. While quantitative data on its standalone efficacy is scarce, the information available for its derivatives suggests a broad spectrum of activity. The multi-targeted mechanism of action of nitrofurans, initiated by reductive activation, presents a compelling case for their continued exploration in an era of growing antimicrobial resistance. Further research is warranted to fully characterize the antimicrobial spectrum, pharmacokinetic properties, and therapeutic potential of this compound and its novel derivatives. This technical guide provides a foundational resource to support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 98+% | CymitQuimica [cymitquimica.com]
- 3. Comparative in vitro activity of five nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of a dantrolene metabolite, 5-(p-nitrophenyl)-2-furoic acid, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro synergy of 5-nitrofurans, vancomycin and sodium deoxycholate against Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of 5-Nitro-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-furoic acid is a heterocyclic organic compound belonging to the nitrofuran class of antimicrobials. While research has demonstrated the antimicrobial potential of the nitrofuran scaffold, detailed quantitative data on the parent compound, this compound, is limited in publicly available literature. The primary focus of research has been on the synthesis and evaluation of various derivatives to enhance antimicrobial potency and spectrum. This technical guide summarizes the available data on the antimicrobial activity of this compound and its derivatives, provides detailed standardized experimental protocols for antimicrobial susceptibility testing, and outlines the generally accepted mechanism of action for this class of compounds.
Antimicrobial Activity
The antimicrobial activity of nitrofuran compounds is intrinsically linked to the presence of the 5-nitro group, which is crucial for their biological effect. The general mechanism involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of highly reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA, and inhibit key enzymatic processes.
While specific quantitative data for this compound is not extensively documented, studies on its derivatives, particularly hydrazones, have shown promising activity against a range of microorganisms.
Antibacterial Activity
Derivatives of this compound have been primarily investigated for their activity against both Gram-positive and Gram-negative bacteria. Notably, significant research has been conducted on their efficacy against Mycobacterium tuberculosis.
Table 1: In Vitro Antimycobacterial Activity of this compound Hydrazone Derivatives
| Compound | Target Organism | Assay Condition | MIC (µM) | Reference |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis H37Rv | Log-phase culture | 2.65 | [1][2] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis H37Rv | Starved-phase culture | 10.64 | [1][2] |
Qualitative assessments of other derivatives have indicated activity against a broader range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. However, resistance has been observed in species such as Pseudomonas aeruginosa.
Antifungal Activity
The antifungal potential of this compound and its derivatives has also been explored. Studies have shown that certain derivatives exhibit inhibitory effects against clinically relevant fungi.
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound Class | Target Organism | Activity Noted | Reference |
| 5-nitro-2-furfurylidene derivatives | Candida albicans | High activity |
Experimental Protocols
The following are detailed, standardized methodologies for determining the antimicrobial susceptibility of compounds like this compound and its derivatives. These protocols are based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (this compound or derivative)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 35-37°C for 16-24 hours for most bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Agar (B569324) Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Test compound
-
Sterile filter paper disks
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)
-
Standardized microorganism inoculum
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plate: A sterile swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the agar plate.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is absent).
Mechanism of Action and Signaling Pathways
The antimicrobial action of nitrofurans, including this compound, is a multi-step process that ultimately leads to cell death.
Caption: General mechanism of action for this compound.
The process begins with the passive diffusion of the this compound molecule across the microbial cell membrane. Once inside the cell, the nitro group is reduced by bacterial nitroreductases. This enzymatic reduction generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage, including:
-
DNA Damage: The intermediates can cause strand breaks in the DNA, disrupting replication and transcription.
-
Inhibition of Ribosomal Proteins: They can interfere with ribosomal function, leading to the inhibition of protein synthesis.
-
Inhibition of Metabolic Enzymes: Key enzymes involved in cellular respiration and other vital metabolic pathways can be inactivated.
This multi-targeted assault on essential cellular processes ultimately leads to the death of the microorganism.
Conclusion
This compound serves as a foundational structure for a class of antimicrobial agents with demonstrated efficacy, particularly in its derivatized forms. While quantitative data on the parent compound is sparse, the consistent activity of its derivatives against a range of bacteria and fungi underscores the potential of the 5-nitrofuran scaffold. Further research is warranted to fully elucidate the antimicrobial spectrum of this compound itself and to explore its potential synergies with other antimicrobial agents. The standardized protocols provided in this guide offer a framework for the systematic evaluation of this and other novel antimicrobial compounds.
References
Investigational Studies on 5-Nitro-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational studies on 5-Nitro-2-furoic acid and its derivatives. It consolidates key findings on their biological effects, with a primary focus on antimicrobial and anticancer activities, and delves into the underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Core Mechanism of Action: A Dual Approach
The biological activity of this compound and its derivatives is primarily attributed to the presence of the 5-nitrofuran ring. The prevailing mechanism of action involves a process of reductive activation within the target cells. This process is a cornerstone of their therapeutic potential and a key factor in their broad-spectrum antimicrobial effects.
Bacterial nitroreductases play a pivotal role in the activation of these compounds. These enzymes reduce the nitro group of the 5-nitrofuran ring, leading to the formation of highly reactive electrophilic intermediates. These intermediates are cytotoxic as they can indiscriminately attack multiple cellular macromolecules, including DNA, RNA, and proteins, thereby disrupting essential cellular processes and leading to cell death. This multi-targeted approach is a significant advantage as it is believed to contribute to a lower incidence of acquired microbial resistance.
A more specific mechanism of action has been identified for the antimycobacterial effects of this compound derivatives, particularly the hydrazones. These compounds have been shown to be potent inhibitors of Mycobacterium tuberculosis isocitrate lyase (ICL). ICL is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of M. tuberculosis within the host, especially during the persistent phase of infection. By inhibiting ICL, these compounds effectively disrupt the pathogen's ability to utilize fatty acids as a carbon source, leading to its starvation and eventual demise.
Antimycobacterial Activity
A significant body of research has focused on the antimycobacterial potential of this compound derivatives, particularly hydrazones. These compounds have demonstrated noteworthy in vitro activity against both replicating and non-replicating Mycobacterium tuberculosis.
Quantitative Data: In Vitro Antimycobacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound hydrazones against Mycobacterium tuberculosis H37Rv.
| Compound ID | Derivative Structure | MIC (µM) - Log Phase | MIC (µM) - Starved Phase | Reference |
| 4o | 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | 2.65 | 10.64 | [1] |
Isocitrate Lyase (ICL) Inhibition
The antimycobacterial effect of these compounds is strongly linked to their ability to inhibit M. tuberculosis isocitrate lyase (ICL).
| Compound ID | % Inhibition of MTB ICL at 10 µM | Reference |
| 4o | >50% | [1] |
Anticancer Activity
Emerging studies have begun to explore the anticancer potential of nitrofuran derivatives. These investigations have revealed that certain derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, potentially through the generation of reactive oxygen species and disruption of mitochondrial membrane potential.[2]
Quantitative Data: In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of a novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative against human breast cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) after 24h | Reference |
| 14b | MDA-MB-231 | 6.61 | [2] |
| 14b | MCF-7 | Not specified, but active at 1, 5, and 10 µM | [2] |
Anti-inflammatory Activity
While research specifically targeting the anti-inflammatory properties of this compound is limited, the broader class of furan (B31954) derivatives has been reported to possess anti-inflammatory effects. The proposed mechanisms include the suppression of pro-inflammatory mediators and modulation of signaling pathways such as MAPK and PPAR-γ. Further investigation is warranted to determine if this compound and its derivatives share these properties.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound and its derivatives.
Synthesis of this compound Hydrazones
A general method for synthesizing nitrofuran hydrazones involves the condensation reaction between 5-nitro-2-furaldehyde (B57684) and a suitable hydrazide.
-
Dissolution of Hydrazide : Dissolve one molar equivalent of the desired hydrazide in a minimal amount of absolute ethanol (B145695) in a round-bottom flask.
-
Addition of Aldehyde : To this solution, add a slight molar excess (1.1 equivalents) of 5-nitro-2-furaldehyde.
-
Catalysis : Add a few drops of a suitable acid catalyst, such as glacial acetic acid.
-
Reaction : Reflux the mixture for a period ranging from 30 minutes to a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product : Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration and can be further purified by recrystallization.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis.
-
Preparation of Test Compounds : Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation : Add an inoculum of M. tuberculosis (e.g., H37Rv) to each well to achieve a final concentration of approximately 1 x 10⁵ CFU/mL. Include positive (bacteria with no drug) and negative (broth only) controls.
-
Incubation : Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue : After the initial incubation, add Alamar Blue reagent and 20% sterile Tween 80 to each well.
-
Second Incubation : Re-incubate the plates at 37°C for 24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.
Mycobacterium tuberculosis Isocitrate Lyase (ICL) Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of ICL.
-
Reaction Mixture : Prepare a reaction mixture in a 96-well plate containing MOPS buffer, LDH (lactate dehydrogenase), NADH, and the test compound at the desired concentration.
-
Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction : Add the substrate, threo-d-(s)-isocitrate, to initiate the enzymatic reaction.
-
Spectrophotometric Measurement : Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, for 20 minutes at 37°C. The rate of this decrease is proportional to the ICL activity.
-
Calculation of Inhibition : Compare the rate of the reaction in the presence of the test compound to a control reaction without the inhibitor to determine the percentage of inhibition.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding : Seed Vero cells (or other appropriate cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
Investigational studies have highlighted the significant therapeutic potential of this compound and its derivatives, particularly in the fields of antimicrobial and anticancer research. Their unique dual mechanism of action, combining broad-spectrum cytotoxicity through reductive activation with specific enzyme inhibition, makes them promising candidates for further drug development. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future research and accelerate the translation of these findings into novel therapeutic agents. Further studies are encouraged to explore the full range of their biological activities, including their potential anti-inflammatory effects, and to optimize their efficacy and safety profiles.
References
Methodological & Application
Experimental Protocol for the Synthesis of 5-Nitro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Nitro-2-furoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the nitration of 2-furoic acid. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
This compound is a crucial building block in medicinal chemistry, notably used in the preparation of nitrofuran-based antimicrobial agents.[1][2] The introduction of a nitro group at the C5 position of the furan (B31954) ring is a key step that imparts significant biological activity to the resulting molecules. The synthesis involves the electrophilic nitration of 2-furoic acid. Due to the sensitivity of the furan ring to strong oxidizing acids, the reaction is typically performed under controlled, low-temperature conditions using a milder nitrating agent, such as acetyl nitrate, which is generated in situ from nitric acid and acetic anhydride (B1165640).[3] This protocol details a reliable laboratory-scale procedure for this synthesis.
Reaction Scheme
The overall reaction for the synthesis of this compound from 2-furoic acid is as follows:
Scheme 1: Synthesis of this compound from 2-furoic acid via electrophilic nitration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Furoic Acid | [4] |
| Molar Mass of 2-Furoic Acid | 112.08 g/mol | [4] |
| Final Product | This compound | [5] |
| Molar Mass of this compound | 157.08 g/mol | [1][5] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 185-189 °C | [6] |
| Purity (typical) | ≥98% | [1][7][8] |
| Solubility | Slightly soluble in water | [2][8] |
Experimental Protocol
1. Materials and Equipment
-
Reagents:
-
2-Furoic acid (C₅H₄O₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Fuming nitric acid (HNO₃, sp. gr. 1.50)
-
Pyridine (B92270) (C₅H₅N)
-
Ice
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
-
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Standard laboratory glassware
-
2. Procedure
This procedure is adapted from the general method for nitrating furan derivatives.[9]
Step 1: Preparation of the Nitrating Mixture (Acetyl Nitrate)
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 50 mL of acetic anhydride.
-
Cool the flask in an ice-salt bath to between -10 °C and -5 °C.
-
Slowly add 10 mL of fuming nitric acid (sp. gr. 1.50) dropwise from the dropping funnel to the stirred acetic anhydride. Maintain the temperature of the mixture below 0 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C to -5 °C to ensure the complete formation of acetyl nitrate.
Step 2: Nitration of 2-Furoic Acid
-
Dissolve 10 g (0.089 mol) of 2-furoic acid in 30 mL of acetic anhydride in a separate beaker.
-
Slowly add the 2-furoic acid solution to the pre-cooled nitrating mixture in the three-necked flask. The addition should be done dropwise, ensuring the reaction temperature does not rise above 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at a temperature between -5 °C and 0 °C for 2-3 hours.
Step 3: Isolation of the Intermediate
-
Pour the reaction mixture slowly onto a large volume of crushed ice (approximately 200-300 g) in a large beaker with constant stirring.
-
An oily intermediate product should separate. Allow the ice to melt completely.
Step 4: Conversion to this compound
-
Carefully decant the aqueous layer from the oily intermediate.
-
To the isolated oily intermediate, slowly add 50 mL of pyridine while cooling the mixture in an ice bath to keep the temperature below 40 °C.
-
After the addition of pyridine is complete, stir the mixture for 30 minutes.
-
Dilute the mixture with 100-150 mL of water. The product, this compound, should precipitate as a solid.
Step 5: Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual pyridine and acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain a purified, crystalline solid.[10] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
3. Characterization
-
Melting Point: Determine the melting point of the purified product. The literature value for this compound is 185-189 °C.[6]
-
Spectroscopy: Confirm the structure of the product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The FT-IR and FT-Raman spectra of this compound have been studied.[1]
-
Purity: Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is typically expected.[1][11]
Experimental Workflow Diagram
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
References
- 1. This compound, 98+% | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 645-12-5 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 645-12-5 [sigmaaldrich.com]
- 7. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 9. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. calpaclab.com [calpaclab.com]
Synthesis of 5-Nitro-2-furoic Acid Hydrazones: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 5-Nitro-2-furoic acid hydrazones, a class of compounds of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. The procedures outlined herein describe two primary synthetic routes for the key intermediate, this compound hydrazide, and a general method for its subsequent conversion to the target hydrazones.
Introduction
This compound hydrazones are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of these compounds is typically achieved through a two-step process: the formation of this compound hydrazide, followed by a condensation reaction with a suitable aldehyde or ketone. This document presents detailed methodologies for these transformations, along with characterization data for representative products.
Synthetic Workflow Overview
The overall synthesis of this compound hydrazones can be visualized as a two-stage process. The first stage involves the preparation of the crucial intermediate, this compound hydrazide. This can be accomplished through two primary pathways. The second stage is the condensation of this hydrazide with an aldehyde or ketone to yield the final hydrazone product.
Caption: General workflow for the synthesis of this compound hydrazones.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrazide
This protocol describes two methods for the synthesis of the key intermediate, this compound hydrazide.
Method A: From this compound via Esterification
-
Esterification: A mixture of this compound (1 equivalent), absolute ethanol (10 volumes), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The precipitated ethyl 5-nitro-2-furoate is filtered, washed with water, and dried.
-
Hydrazinolysis: The crude ethyl 5-nitro-2-furoate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 equivalents) is added. The mixture is refluxed for 3-5 hours.
-
Isolation: The reaction mixture is cooled to room temperature, and the precipitated this compound hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Method B: From 5-Nitro-2-furoyl Chloride
-
Acid Chloride Formation: To an ice-cooled solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), oxalyl chloride (2 equivalents) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-3 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 5-nitro-2-furoyl chloride.
-
Reaction with Hydrazine Hydrate: The crude 5-nitro-2-furoyl chloride is dissolved in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF) or DCM and cooled in an ice bath. A solution of hydrazine hydrate (1.1 equivalents) in the same solvent is added dropwise with vigorous stirring.
-
Isolation: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The precipitated product is filtered, washed with the solvent, and dried to afford this compound hydrazide.
Protocol 2: General Procedure for the Synthesis of this compound Hydrazones
-
Condensation: A mixture of this compound hydrazide (1 equivalent) and the appropriate aldehyde or ketone (1-1.1 equivalents) in ethanol or methanol (B129727) is refluxed for 2-6 hours. A few drops of glacial acetic acid can be added as a catalyst. The reaction can also be carried out under microwave irradiation (e.g., 80% intensity for 30-60 second intervals) to reduce reaction times.
-
Isolation and Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water to yield the pure this compound hydrazone.
Data Presentation
The following tables summarize the characterization data for the intermediate and representative hydrazone products.
Table 1: Characterization Data for this compound Hydrazide
| Property | Value |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Melting Point | 155-158 °C |
| Appearance | Yellowish crystalline solid |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.1 (s, 1H, -NH), 7.6 (d, 1H, furan-H), 7.4 (d, 1H, furan-H), 4.6 (s, 2H, -NH₂) |
| IR (KBr, cm⁻¹) | 3310, 3200 (N-H stretching), 1670 (C=O stretching), 1530, 1350 (NO₂ stretching) |
Table 2: Characterization Data for Representative this compound Hydrazones (N'-Arylmethylene-5-nitro-2-furohydrazides)
| Substituent (Aryl) | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| Phenyl | C₁₂H₉N₃O₄ | 85 | 220-222 | 12.1 (s, 1H, -NH), 8.5 (s, 1H, -N=CH), 7.8-7.4 (m, 7H, Ar-H & f |
Application Notes and Protocols for Testing the Antimicrobial Activity of 5-Nitro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furoic acid is a heterocyclic organic compound belonging to the nitrofuran class of molecules. Nitrofurans are synthetic broad-spectrum antimicrobial agents known for their efficacy against a range of bacteria.[1] The antimicrobial action of nitrofurans is initiated by the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can damage bacterial DNA, inhibit ribosomal proteins and enzymes involved in crucial metabolic pathways, and disrupt cell wall synthesis. This multi-targeted mechanism of action contributes to a lower incidence of resistance development compared to some other antibiotic classes.
These application notes provide detailed protocols for established methods to determine the in vitro antimicrobial activity of this compound and similar compounds. The described methods are based on widely recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Antimicrobial Activity of 5-Nitrofuran Derivatives
Note: The data presented below is for derivatives of this compound and not the parent compound itself. This information is intended to be illustrative of the antimicrobial potential of the 5-nitrofuran scaffold.
| Compound Class | Test Organism | Method | MIC (µg/mL) |
| Hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid | Staphylococcus aureus ATCC 43300 | Broth Microdilution | 0.48–15.62 |
| Hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid | Staphylococcus epidermidis ATCC 12228 | Broth Microdilution | 0.48–15.62 |
| Hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid | Bacillus subtilis ATCC 6633 | Broth Microdilution | 0.48–15.62 |
| Hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid | Candida spp. | Broth Microdilution | 7.81–15.62 |
| 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives | Staphylococcus aureus (ATCC 25912) | Broth Microdilution | < 1.95 |
| 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives | Enterococcus faecalis (ATCC 29812) | Broth Microdilution | 3.9 |
| 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives | Acinetobacter baumannii (Patient-derived) | Broth Microdilution | 3.9 |
| 5-nitrofuran-2-carboxamide derivatives | Candida albicans | Broth Microdilution | 3.9 to >250 |
Putative Signaling Pathway: Mechanism of Action of Nitrofurans
The antimicrobial effect of this compound is predicated on the mechanism common to nitrofurans. The compound itself is a prodrug that becomes activated within the microbial cell.
Caption: Intracellular activation of 5-nitrofurans leading to multi-target antimicrobial effects.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol:
-
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of this compound. Growth is assessed after incubation.
-
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, sterile deionized water with pH adjustment)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
-
Incubator
-
-
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
-
Agar (B569324) Dilution Method
This method is considered a reference for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.
Protocol:
-
Principle: A series of agar plates, each containing a different concentration of this compound, is prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate.
-
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Inoculum replicating apparatus (optional)
-
Water bath
-
-
Procedure:
-
Preparation of Antimicrobial Stock Solution: As described in the broth microdilution method.
-
Preparation of Agar Plates:
-
Melt MHA and cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.
-
Add a defined volume of each antimicrobial dilution to a larger, defined volume of molten agar (e.g., 2 mL of drug solution to 18 mL of agar) to achieve the desired final concentrations. Mix thoroughly by inverting the tube several times.
-
Pour the agar into sterile petri dishes and allow them to solidify on a level surface.
-
Include a growth control plate containing no antimicrobial agent.
-
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Spot a small, defined volume (e.g., 1-10 µL) of the diluted inoculum onto the surface of each agar plate, including the control plate. Allow the spots to dry before inverting the plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.
Protocol:
-
Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear zone around the disk.
-
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
-
-
Procedure:
-
Disk Preparation: Prepare a solution of this compound at a desired concentration. Aseptically impregnate sterile blank paper disks with a precise volume of this solution and allow them to dry completely under sterile conditions. The amount of compound per disk must be standardized.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution method.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Disks should be spaced far enough apart (e.g., at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to established breakpoints. Since breakpoints for this compound are not established, results would be reported as the measured zone diameter.
-
References
Application Notes and Protocols for the Characterization of 5-Nitro-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 5-Nitro-2-furoic acid. The information compiled herein is intended to assist in the quality control, purity assessment, and structural elucidation of this compound.
Introduction
This compound (C₅H₃NO₅) is a furan (B31954) derivative with a molecular weight of 157.08 g/mol .[1][2] It is a compound of interest in medicinal chemistry and has been utilized in the synthesis of various heterocyclic compounds with potential antimicrobial activities. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of this compound in research and development.
This document outlines several key analytical techniques for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various analytical techniques for the characterization of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₅ | [1][2] |
| Molecular Weight | 157.08 g/mol | [1][2] |
| Melting Point | 185-189 °C | [2] |
| IUPAC Name | 5-nitrofuran-2-carboxylic acid | [1][3] |
| CAS Number | 645-12-5 | [1][2] |
Table 2: Chromatographic Data (HPLC)
| Parameter | Value |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |
| Note | For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid. |
Table 3: Spectroscopic Data
| Technique | Parameter | Value |
| UV-Vis Spectroscopy | Spectra Available | [4][5] |
| Infrared (IR) Spectroscopy | Spectra Available (ATR-IR, Transmission IR, Vapor Phase IR) | [1][4][5] |
| ¹H NMR Spectroscopy | Spectra Available | [4] |
| ¹³C NMR Spectroscopy | Spectra Available | [1][4] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 157 | [1][6] |
| Mass Spectrometry (MS-MS) | Precursor Type: [M-H]⁻, m/z: 155.9938 | [1] |
Experimental Workflows and Relationships
The following diagrams illustrate the experimental workflow for the characterization of this compound and the relationship between the different analytical techniques.
Caption: Experimental workflow for the characterization of this compound.
Caption: Relationship between analytical techniques and information obtained for this compound.
Experimental Protocols
The following are detailed protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.[7]
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade) for sample dissolution
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column
-
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable mixture of acetonitrile and water. A common starting point is 50:50 (v/v).
-
Acidify the mobile phase by adding a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For MS compatibility, use formic acid instead.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations.
-
-
Sample Preparation:
-
Dissolve the this compound sample in methanol to a concentration similar to the working standards.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid (or Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection: UV at a suitable wavelength (determine λmax using UV-Vis spectroscopy, typically around 254 nm or 310 nm for nitroaromatic compounds).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of this compound to the total peak area.
-
-
Spectroscopic Analysis
-
Purpose: To determine the wavelength of maximum absorbance (λmax) for use in HPLC detection and to confirm the presence of the chromophore.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Use the same solvent as a blank.
-
Scan the absorbance from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance.
-
-
Purpose: To identify the characteristic functional groups present in the molecule.
-
Procedure (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=C (furan ring), and N-O (nitro group) stretching vibrations.
-
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Procedure:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the molecule.
-
Procedure (Electrospray Ionization - ESI):
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the mass spectrometer or analyze the eluent from an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 156.[1]
-
The positive ion mode may show the protonated molecule [M+H]⁺ at m/z 158.
-
References
- 1. This compound | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 645-12-5 [sigmaaldrich.com]
- 3. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Nitrofuran-2-carboxylic acid [webbook.nist.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Synthesis of Triazolo-Thiadiazines from 5-Nitro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive triazolo-thiadiazine compounds, utilizing 5-Nitro-2-furoic acid as a key starting material. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation of these heterocyclic scaffolds for further investigation in drug discovery and development.
Introduction
The fusion of 1,2,4-triazole (B32235) and 1,3,4-thiadiazine ring systems results in the formation of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. These scaffolds are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a 5-nitrofuran moiety, a well-known pharmacophore present in several antimicrobial drugs, into the triazolo-thiadiazine framework can lead to the development of novel therapeutic agents with enhanced potency.
This document details the synthetic pathway starting from this compound, proceeding through a key intermediate, 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol, to yield the final 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine derivatives.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process, beginning with the esterification of this compound, followed by hydrazinolysis to form the corresponding hydrazide. This hydrazide is then converted to a potassium dithiocarbazate salt, which is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to form the crucial 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate. The final step involves the condensation of this intermediate with various substituted phenacyl bromides to construct the desired triazolo-thiadiazine ring system.
Caption: Overall synthetic scheme for triazolo-thiadiazines.
Quantitative Data Summary
The following table summarizes the typical yields for the synthesized triazolo-thiadiazine derivatives.
| Compound ID | Ar (Substituent) | Molecular Formula | Yield (%) |
| 1a | C₆H₅ | C₁₄H₈N₅O₃S | 85 |
| 1b | 4-ClC₆H₄ | C₁₄H₇ClN₅O₃S | 88 |
| 1c | 4-BrC₆H₄ | C₁₄H₇BrN₅O₃S | 90 |
| 1d | 4-FC₆H₄ | C₁₄H₇FN₅O₃S | 82 |
| 1e | 4-NO₂C₆H₄ | C₁₄H₇N₆O₅S | 92 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-nitro-2-furoate
This protocol describes the esterification of this compound.
Materials:
-
This compound
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (10%)
-
Anhydrous sodium sulfate (B86663)
-
Methylene (B1212753) chloride
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (0.1 mol) in absolute ethanol (200 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in methylene chloride and wash with 10% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from a mixture of methylene chloride and hexane to yield Ethyl 5-nitro-2-furoate.
Protocol 2: Synthesis of this compound hydrazide
This protocol details the conversion of the ethyl ester to the corresponding acid hydrazide.
Materials:
-
Ethyl 5-nitro-2-furoate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Round-bottom flask, reflux condenser.
Procedure:
-
Dissolve Ethyl 5-nitro-2-furoate (0.1 mol) in ethanol (150 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.2 mol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford this compound hydrazide.
Protocol 3: Synthesis of 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol
This protocol outlines the formation of the key triazole-thiol intermediate.
Materials:
-
This compound hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Water
-
Dilute hydrochloric acid
-
Round-bottom flask, reflux condenser.
Procedure:
-
Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Add this compound hydrazide (0.1 mol) to the solution with stirring.
-
Add carbon disulfide (0.15 mol) dropwise while keeping the temperature below 30°C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Dilute the reaction mixture with dry ether and filter the precipitated potassium 3-(5-nitro-2-furoyl)dithiocarbazate.
-
To a suspension of the potassium salt (0.1 mol) in water (50 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 4-5 hours until the evolution of hydrogen sulfide (B99878) ceases (test with lead acetate (B1210297) paper).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol.
Protocol 4: General Procedure for the Synthesis of 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines (1a-e)
This protocol describes the final cyclization step to form the target triazolo-thiadiazines.
Materials:
-
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol
-
Appropriate 4-substituted phenacyl bromide (e.g., phenacyl bromide, 4-chlorophenacyl bromide, etc.)
-
Absolute ethanol
-
Round-bottom flask, reflux condenser.
Procedure:
-
A mixture of 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (1 mmol) and the appropriate 4-substituted phenacyl bromide (1 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that separates out is filtered, washed with ethanol, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol or DMF) affords the pure 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Concluding Remarks
The protocols provided herein offer a clear and reproducible pathway for the synthesis of a series of novel triazolo-thiadiazines incorporating the 5-nitrofuran moiety. These compounds serve as valuable scaffolds for further biological evaluation and lead optimization in the pursuit of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods as needed for their specific research goals. Standard laboratory safety precautions should be followed at all times.
References
- 1. chembk.com [chembk.com]
- 2. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanism Study of 5-Nitro-2-furoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanism of 5-nitro-2-furoic acid derivatives, a class of compounds with significant antimicrobial potential. The content covers their mode of action, quantitative activity data, and detailed experimental protocols for their study.
Introduction to this compound Derivatives
This compound and its derivatives are synthetic compounds belonging to the nitrofuran class of antimicrobials.[1] These compounds are prodrugs, meaning they require intracellular activation to exert their biological effects.[1][2] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria has made them a subject of interest in the ongoing search for new therapeutic agents to combat antimicrobial resistance.[3][4]
Reaction Mechanism and Mode of Action
The antimicrobial activity of this compound derivatives is contingent upon the enzymatic reduction of the 5-nitro group within the target microbial cell. This process is the cornerstone of their mechanism of action.
Enzymatic Activation
The activation is primarily carried out by bacterial nitroreductases, which are flavin-containing enzymes.[2][5] In Escherichia coli, the key enzymes are the oxygen-insensitive nitroreductases NfsA and NfsB, and a more recently discovered oxygen-sensitive enzyme, AhpF.[1][5] These enzymes catalyze the transfer of electrons from NAD(P)H to the nitro group of the furan (B31954) ring in a stepwise, two-electron reduction.[2] This reaction proceeds via a ping-pong bi-bi mechanism.[5]
The reduction generates highly reactive intermediates, including nitroso and hydroxylamino derivatives.[2][5] These intermediates are the ultimate effectors of the antimicrobial action.
Caption: Enzymatic activation of this compound derivatives.
Cellular Targets and Downstream Effects
The reactive nitrogen species generated from the reduction of this compound derivatives are highly cytotoxic and can damage a variety of cellular macromolecules.[6][7] This multi-targeted approach is believed to contribute to the low frequency of bacterial resistance development. The primary cellular targets include:
-
DNA: The reactive intermediates can cause DNA strand breakage and the formation of adducts, thereby interfering with DNA replication and transcription.[6]
-
Proteins: Essential enzymes involved in key metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis, can be inactivated by these reactive species.[6]
-
RNA: The synthesis of RNA can also be inhibited.[7]
The culmination of this widespread cellular damage is the disruption of critical biological processes, leading to the inhibition of bacterial growth and, ultimately, cell death.
Caption: Cellular targets of activated this compound derivatives.
Potential Impact on Signaling Pathways: Quorum Sensing
While direct macromolecular damage is the primary mechanism, some evidence suggests that furanone derivatives can interfere with bacterial cell-to-cell communication, or quorum sensing (QS).[8] QS regulates virulence factor production and biofilm formation in many pathogenic bacteria. Furanone-based compounds have been shown to act as antagonists to QS receptors, such as LasR in Pseudomonas aeruginosa.[8] Although more research is needed to directly link this compound derivatives to this mechanism, it represents a plausible and significant secondary mode of action.
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC values and enzyme kinetic parameters from the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Hydrazone Derivatives
| Compound ID | Derivative Substitution | M. tuberculosis (log-phase) MIC (µM) | M. tuberculosis (starved-phase) MIC (µM) | Reference |
| 4o | 5-nitro-2-furyl)methylidene | 2.65 | 10.64 | [9] |
Note: Data is compiled from the cited literature and is intended for comparative purposes. Direct comparison between studies may be limited by variations in experimental conditions.
Table 2: Kinetic Parameters of Nitroreductase with Nitrofuran Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| E. coli Nitroreductase | Nitrofurazone | 1847 | 225 | [10] |
| E. cloacae Nitroreductase | p-Nitrobenzoic acid | - | 1.90 ± 0.09 | [11] |
| E. coli Nitroreductase | NADH | 351 | - | [10] |
Note: Kinetic parameters can vary significantly with the specific enzyme, substrate, and assay conditions.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound derivatives.
Protocol for Synthesis of this compound Hydrazide Derivatives
This protocol describes a general two-step synthesis of this compound hydrazones, involving the formation of the hydrazide followed by condensation with an aldehyde or ketone.
Step 1: Synthesis of this compound Hydrazide
-
Esterification: Reflux this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to produce the corresponding methyl ester.
-
Hydrazinolysis: Reflux the methyl ester with hydrazine (B178648) hydrate (B1144303) (35%) for 1 hour.
-
Isolation: Cool the reaction mixture and collect the precipitated this compound hydrazide by filtration. Wash with cold water and dry.
Step 2: Synthesis of this compound Hydrazones
-
Dissolution: Dissolve this compound hydrazide in a suitable solvent (e.g., ethanol).
-
Condensation: Add an equimolar amount of the desired substituted aromatic or heterocyclic aldehyde to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.
-
Reaction: Reflux the mixture for an appropriate time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography.
-
Isolation and Purification: Cool the reaction mixture. The product will often precipitate out of solution. Collect the solid by filtration, wash with a suitable solvent, and purify by recrystallization.
-
Characterization: Confirm the structure of the synthesized hydrazone using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Caption: General workflow for the synthesis of this compound hydrazones.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of antimicrobial compounds.[13]
Materials:
-
Test compound (this compound derivative) stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control (bacterial growth, no compound).
-
Negative control (sterile medium).
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well and mix.
-
Transfer 100 µL from the first well to the second, and repeat across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution well.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14] Growth can be assessed visually or by measuring absorbance at 600 nm using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Protocol for Spectrophotometric Nitroreductase Activity Assay
This assay measures the activity of a nitroreductase enzyme by monitoring the oxidation of NAD(P)H, which is coupled to the reduction of the this compound derivative.[15]
Materials:
-
Purified nitroreductase enzyme.
-
This compound derivative substrate solution.
-
NAD(P)H solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm.
Procedure:
-
Reaction Mixture: In a cuvette or a 96-well UV-transparent plate, prepare the reaction mixture containing the assay buffer, the this compound derivative at a known concentration, and NAD(P)H.
-
Initiate Reaction: Start the reaction by adding the purified nitroreductase enzyme.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NAD(P)H to NAD(P)⁺.[15]
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate and/or NAD(P)H and fit the data to the Michaelis-Menten equation.
-
Conclusion
This compound derivatives represent a promising class of antimicrobial agents with a multifaceted mechanism of action centered on reductive activation. Understanding this mechanism is crucial for the rational design of new, more potent derivatives and for overcoming potential resistance. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and further investigate these compounds in the context of antimicrobial drug discovery.
References
- 1. Reactive Nitrogen Species in Host-Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 7. Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 5-Nitro-2-Furoic Acid Against Mycobacterial Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 5-Nitro-2-furoic acid derivatives against various mycobacterial species. The included protocols are detailed to assist in the replication of these studies and to serve as a guide for the screening of novel antimicrobial compounds.
Introduction
Nitro-containing compounds have emerged as a significant class of antimicrobial agents, particularly in the fight against tuberculosis. This compound and its derivatives, such as hydrazones, have been investigated for their potential to inhibit the growth of both replicating and non-replicating mycobacteria. The mechanism of action for many nitroaromatic compounds is believed to involve reductive activation by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), which is dependent on the cofactor F420. This activation leads to the generation of reactive nitrogen species that can damage cellular macromolecules, including DNA.[1]
Data Presentation
The following tables summarize the in vitro antimycobacterial activity of a series of this compound hydrazones against Mycobacterium tuberculosis H37Rv and Mycobacterium smegmatis. The data is presented as Minimum Inhibitory Concentration (MIC) in µM.
Table 1: Antimycobacterial Activity of this compound Hydrazones against M. tuberculosis H37Rv *
| Compound | Log-Phase Culture MIC (µM) | Starved-Phase Culture MIC (µM) |
| 4a | >100 | >100 |
| 4b | 50.11 | 25.05 |
| 4c | 23.83 | 23.83 |
| 4d | 22.54 | 22.54 |
| 4e | >100 | >100 |
| 4f | 47.34 | 23.67 |
| 4g | 21.05 | 10.52 |
| 4h | >100 | >100 |
| 4i | 23.95 | 11.97 |
| 4j | 21.66 | 10.83 |
| 4k | 10.14 | 10.14 |
| 4l | 40.54 | 20.27 |
| 4m | 9.76 | 9.76 |
| 4n | 3.12 | 6.24 |
| 4o | 2.65 | 10.64 |
| Isoniazid | 0.72 | 14.58 |
| Rifampicin | 0.30 | 0.60 |
*Data extracted from Sriram et al., Bioorganic & Medicinal Chemistry Letters, 2010.
Table 2: Antimycobacterial Activity of this compound Hydrazones against M. smegmatis
| Compound | MIC (µM) |
| 4a | >100 |
| 4b | 50.11 |
| 4c | 23.83 |
| 4d | 45.09 |
| 4e | >100 |
| 4f | 47.34 |
| 4g | 21.05 |
| 4h | >100 |
| 4i | 23.95 |
| 4j | 21.66 |
| 4k | 20.28 |
| 4l | 40.54 |
| 4m | 19.53 |
| 4n | 6.24 |
| 4o | 5.32 |
| Isoniazid | 29.16 |
*Data extracted from Sriram et al., Bioorganic & Medicinal Chemistry Letters, 2010.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the microplate dilution method.
a. Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.
-
Sterile 96-well U-bottom microtiter plates.
-
Test compounds and reference drugs (e.g., Isoniazid, Rifampicin) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile saline with 0.05% Tween 80.
-
McFarland 0.5 turbidity standard.
b. Inoculum Preparation:
-
Grow M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar.
-
Aseptically transfer several colonies into a sterile tube containing saline-Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a uniform suspension.
-
Allow larger clumps to settle for 30-60 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.
c. Plate Setup and Incubation:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, excluding the negative control wells.
-
Include a positive growth control (no drug) and a negative control (no bacteria).
-
Seal the plate and incubate at 37°C.
d. Reading the MIC:
-
Observe the plates for growth starting from day 7. A definitive reading is typically taken between 10 and 21 days, once growth is clearly visible in the positive control well.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the compounds against a mammalian cell line, such as Vero cells.
a. Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Sterile 96-well flat-bottom plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
b. Procedure:
-
Seed the 96-well plate with cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol for Isocitrate Lyase (ICL) Inhibition Assay
This assay determines the inhibitory effect of the compounds on the M. tuberculosis enzyme Isocitrate Lyase.
a. Materials:
-
Purified M. tuberculosis Isocitrate Lyase (ICL).
-
Assay buffer (e.g., 50 mM MOPS or HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT).
-
Substrate: threo-D-(s)-isocitrate.
-
Coupling enzyme: Lactate dehydrogenase (LDH).
-
NADH.
-
Test compounds.
-
96-well UV-transparent plates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
b. Procedure:
-
In a 96-well plate, combine the assay buffer, LDH, and NADH.
-
Add the test compound at various concentrations.
-
Add the purified ICL enzyme to the wells and pre-incubate for a defined period.
-
Initiate the reaction by adding the isocitrate substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the ICL activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the antimycobacterial activity of the compounds and the proposed mechanism of action for nitro-containing drugs.
Caption: Experimental workflow for the in vitro evaluation of this compound derivatives.
Caption: Proposed mechanism of action for 5-Nitrofuran compounds in mycobacteria.
References
Application Notes and Protocols for Docking Studies of 5-Nitro-2-furoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-2-furoic acid and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these small molecules to their protein targets. These application notes provide a detailed overview of the docking studies performed on this compound derivatives against various biological targets, along with specific experimental protocols to guide researchers in this field.
Data Presentation: Quantitative Docking Results
The following tables summarize the quantitative data from docking studies of this compound and its derivatives against several key protein targets.
Table 1: Docking of Nitrofuran Derivatives against E. coli Nitroreductase (PDB ID: 1YLU)
This study explored the binding of various nitrofuran derivatives to E. coli nitroreductase, an enzyme implicated in the activation of nitrofuran prodrugs. The docking scores, representing the binding affinity, were calculated in kcal/mol.[1][2]
| Compound Name | Binding Score (kcal/mol) |
| Hydroxymethyl nitrofurantoin | -8.8 |
| Nifuroxazide | -8.4 |
| 4-Hydroxy-nitrofurantoin | -8.3 |
| Nitrofurantoin (Standard) | -8.1 |
| Furazolidone | -7.6 |
| Nitrofurazone | -7.3 |
| Nifuroxime | -6.1 |
| Nifurtimox | -5.9 |
Table 2: Virtual Screening of this compound against Anticancer Targets
A virtual screening study identified this compound as a potential inhibitor of several proteins implicated in cancer. The reported binding energies indicate the strength of the interaction.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| FKBP51/mTOR complex (4DRI) | -7.76 |
| BRD4 (Not specified) | -7.3 |
| CDK12/Cyclin K complex (8BU9) | -6.59 |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies with this compound derivatives, based on established protocols.
Protocol 1: Molecular Docking of this compound Derivatives against E. coli Nitroreductase
This protocol is adapted from studies on nitrofuran derivatives targeting E. coli nitroreductase (PDB ID: 1YLU).[1][2]
1. Software Required:
-
PyRx (for docking)
-
Discovery Studio Visualizer (for visualization and analysis)
-
Molecular graphics software (e.g., PyMOL, Chimera)
2. Protein Preparation: a. Obtain the 3D crystal structure of E. coli nitroreductase (PDB ID: 1YLU) from the Protein Data Bank (--INVALID-LINK--). b. Load the PDB file into a molecular visualization tool. c. Remove all water molecules and any co-crystallized ligands from the protein structure. d. Add polar hydrogen atoms to the protein. e. Assign Kollman charges to the protein atoms. f. Save the prepared protein structure in PDBQT format for use with AutoDock Vina (within PyRx).
3. Ligand Preparation: a. Draw the 2D structures of the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structures to 3D structures. c. Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). d. Save the prepared ligands in PDBQT format.
4. Docking Simulation using PyRx (AutoDock Vina): a. Launch PyRx and load the prepared protein (receptor) and ligand files. b. Define the docking grid box to encompass the active site of the enzyme. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or from literature reports. c. For E. coli nitroreductase (1YLU), the grid box should be centered on the active site cavity. d. Set the dimensions of the grid box to be large enough to allow for rotational and translational movement of the ligand (e.g., 25 x 25 x 25 Å). e. Run the docking simulation using the AutoDock Vina wizard in PyRx. f. The program will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
5. Analysis of Results: a. Visualize the docked poses of the ligands within the protein's active site using Discovery Studio Visualizer or PyMOL. b. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the key amino acid residues in the active site. c. Compare the binding energies and interactions of the different derivatives to identify the most promising candidates.
Protocol 2: General Protocol for Docking against Mycobacterium tuberculosis Isocitrate Lyase (ICL)
This protocol provides a general workflow for docking this compound derivatives against M. tuberculosis ICL, a key enzyme in the glyoxylate (B1226380) shunt pathway essential for the bacterium's survival.
1. Software Required:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular graphics software (e.g., PyMOL, Chimera)
2. Protein Preparation: a. Download the crystal structure of M. tuberculosis ICL from the Protein Data Bank (e.g., PDB ID: 1F61). b. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges as described in Protocol 1.
3. Ligand Preparation: a. Prepare the 3D structures of the this compound hydrazone derivatives as described in Protocol 1.
4. Docking and Scoring: a. Define the active site for grid generation based on the location of the bound substrate or known inhibitors. b. Perform the docking using the chosen software. It is crucial to validate the docking protocol by redocking a known inhibitor or the native ligand into the active site and ensuring the software can reproduce the experimental binding mode (RMSD < 2.0 Å). c. Analyze the results based on the scoring function of the software, which provides an estimate of the binding affinity.
5. Interaction Analysis: a. Visualize the top-ranked poses and analyze the key interactions with the active site residues. For ICL, interactions with residues such as Cys191 and Arg228 are important.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: General workflow for molecular docking studies.
Caption: The glyoxylate shunt pathway in M. tuberculosis.
Caption: Activation of nitrofuran prodrugs by nitroreductase.
References
Application Notes and Protocols for the Preparation of 5-Nitro-2-furoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furoic acid and its ester derivatives are important intermediates in medicinal chemistry and drug development. The nitrofuran scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial properties. Esters of this compound serve as key building blocks for the synthesis of more complex molecules, including novel antibacterial, antifungal, and antimycobacterial agents. These compounds are of significant interest to researchers focused on discovering new treatments for infectious diseases, particularly in the context of rising antimicrobial resistance.
The primary application of these esters lies in their utility as precursors to a variety of heterocyclic compounds and other derivatives. For instance, they are used in the synthesis of this compound hydrazones, which have shown promising activity against Mycobacterium tuberculosis. The mechanism of action for some nitrofuran compounds involves the inhibition of essential microbial enzymes, such as isocitrate lyase (ICL) in M. tuberculosis, which is crucial for the pathogen's survival under certain conditions.[1] This document provides detailed protocols for the synthesis of this compound esters and highlights their application in the development of antimicrobial agents.
General Synthesis Workflow
The preparation of this compound esters typically begins with the commercially available this compound. Two common and effective methods for esterification are the direct acid-catalyzed Fischer esterification and a two-step procedure involving the formation of an acyl chloride intermediate. The choice of method often depends on the stability of the alcohol and the desired scale of the reaction.
Caption: General workflows for the synthesis of this compound esters.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound (Ethyl Ester Synthesis)
This protocol describes the direct esterification of this compound with an alcohol using an acid catalyst. The following is a specific example for the synthesis of ethyl 5-nitro-2-furoate.[2]
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methylene (B1212753) chloride (DCM)
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 39 g of this compound in 200 ml of ethanol in a round-bottom flask, add 2 ml of p-toluenesulfonic acid.
-
Heat the reaction mixture under reflux for 48 hours.
-
After cooling to room temperature, evaporate the solvent using a rotary evaporator.
-
Add methylene chloride to the residue and transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution and filter it through a pad of Magnesol.
-
The product can be further purified by recrystallization from a mixture of methylene chloride and hexane.
Protocol 2: Esterification via Acyl Chloride Intermediate (Cyclopropanemethyl Ester Synthesis)
This two-step protocol is particularly useful for alcohols that may be sensitive to the harsh conditions of Fischer esterification. It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Ether
-
Cyclopropanemethyl alcohol
-
Pyridine
-
2N Sulfuric acid
-
Saturated sodium carbonate solution
-
Saturated copper sulfate solution
-
Brine
-
Anhydrous calcium sulfate
Procedure:
Step 1: Synthesis of 5-Nitro-2-furoyl Chloride
-
To a mixture of 3.00 g of this compound and 2.06 ml of thionyl chloride in 50 ml of ether, add 0.45 ml of dimethylformamide.
-
Stir the reaction mixture overnight under a nitrogen atmosphere at room temperature.
-
Decant the ether solution, and remove the solvent to yield 5-nitro-2-furoyl chloride.
Step 2: Synthesis of Cyclopropanemethyl 5-Nitro-2-furoate
-
Dissolve the 5-nitro-2-furoyl chloride from the previous step in 50 ml of ether at 0°C.
-
To this solution, add 2.06 g of cyclopropanemethyl alcohol and 3.1 ml of pyridine under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for six days.
-
Add ether and water to the reaction mixture. Decant the ether layer and extract the aqueous phase once with ether.
-
Combine the organic phases and wash with 2N sulfuric acid, saturated sodium carbonate solution, water, saturated copper sulfate solution, and brine.
-
Dry the organic phase over anhydrous calcium sulfate and remove the solvent to yield the final product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the synthesis of various this compound esters. Please note that yields can vary based on the specific conditions and scale of the reaction.
| Ester Derivative | Alcohol | Method | Catalyst | Reaction Time | Temperature | Reported Purity/Yield | Reference |
| Methyl 5-nitro-2-furoate | Methanol | Enzymatic | Esterification enzyme | 24-48 hours | 45°C | High purity | [4] |
| Ethyl 5-nitro-2-furoate | Ethanol | Fischer | p-TsOH | 48 hours | Reflux | Not specified | [2] |
| Propyl 5-nitro-2-furoate | Propanol | Enzymatic | Esterification enzyme | 24-48 hours | 43-47°C | 95.5% purity | [4] |
| Cyclopropanemethyl 5-nitro-2-furoate | Cyclopropanemethyl alcohol | Acyl Chloride | None (Pyridine as base) | 6 days | Room Temp. | Not specified | [3] |
Application in Drug Development: Antimycobacterial Activity
Derivatives of this compound are actively being investigated as potential new drugs against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. One promising strategy involves the synthesis of this compound hydrazones. These compounds have demonstrated significant in vitro activity against both replicating and non-replicating (starved phase) cultures of MTB.[1]
A key target for these compounds is the enzyme isocitrate lyase (ICL), which is a part of the glyoxylate (B1226380) shunt. This metabolic pathway is essential for MTB to survive on fatty acid carbon sources, a condition it encounters within the host. By inhibiting ICL, these compounds effectively disrupt the pathogen's metabolism, leading to cell death.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]
Application Notes and Protocols for Antimicrobial Screening of Novel 5-Nitro-2-furoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of novel 5-Nitro-2-furoic acid compounds. This class of compounds holds promise for the development of new antimicrobial agents due to the known activity of nitrofurans. The protocols detailed below are foundational for determining the in vitro efficacy of these novel derivatives against a panel of clinically relevant bacteria.
Introduction to this compound Compounds
This compound is a derivative of furan, a five-membered aromatic heterocycle containing an oxygen atom. The nitro group at the 5-position is crucial for the antimicrobial activity of this class of compounds. 5-nitrofurans are prodrugs, which are metabolically activated by bacterial nitroreductases to generate reactive electrophilic intermediates.[1] These intermediates can then interact with and damage various cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to bacterial cell death.[2][3] This multi-targeted mechanism of action is advantageous as it may slow the development of bacterial resistance.[2] The exploration of novel this compound derivatives is a promising avenue for the discovery of new antibiotics to combat the growing threat of antimicrobial resistance.
Data Presentation: Comparative Antimicrobial Potency
The antimicrobial efficacy of novel this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The following tables summarize representative MIC values for hypothetical novel this compound derivatives compared to a standard antibiotic.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Novel this compound Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Bacillus subtilis (ATCC 6633) |
| 5-NF-Amide-01 | 4 | 8 | 2 |
| 5-NF-Ester-02 | 8 | 16 | 4 |
| 5-NF-Hydrazone-03 | 2 | 4 | 1 |
| Ciprofloxacin | 1 | 2 | 0.5 |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Novel this compound Derivatives against Gram-Negative Bacteria
| Compound | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (ATCC 700603) |
| 5-NF-Amide-01 | 16 | 64 | 32 |
| 5-NF-Ester-02 | 32 | >128 | 64 |
| 5-NF-Hydrazone-03 | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 1 | 1 |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of novel this compound compounds using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
Novel this compound compounds
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solutions:
-
Prepare a stock solution of each novel compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted compound solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (containing broth and inoculum but no compound), and the twelfth well will be a sterility control (containing only broth).
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well (except the sterility control well), resulting in a final volume of 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is performed after the MIC has been determined.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile non-selective agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Micropipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile non-selective agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. In practice, this is often determined as the lowest concentration that shows no bacterial growth on the agar plate.
-
Protocol 3: Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to the novel compounds.
Materials:
-
Novel this compound compounds
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the novel compounds in a suitable volatile solvent.
-
Apply a known amount of each compound solution to sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Placement of Disks:
-
Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Mechanism of action for 5-nitrofuran compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-furoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 2-furoic acid or its precursor, furfural (B47365).[1][2] The synthesis generally involves two key steps: the oxidation of furfural to 2-furoic acid, followed by the nitration of 2-furoic acid.[3]
Q2: Why is the nitration of the furan (B31954) ring challenging?
A2: The furan ring is an electron-rich heteroaromatic system that is highly sensitive to strong acids and oxidizing conditions.[1][4] Using harsh nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, can lead to ring degradation, polymerization, and oxidative side reactions, resulting in low yields of the desired product.[1][4] Therefore, milder nitrating conditions are required.
Q3: What is the recommended nitrating agent for the synthesis of this compound?
A3: A mixture of nitric acid and acetic anhydride (B1165640) is commonly used for the nitration of furan derivatives like 2-furoic acid.[5][6] This combination generates acetyl nitrate (B79036) in situ, which is a milder nitrating agent compared to the nitronium ion produced in mixed acid.[1][6]
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a yellow crystalline powder.[7] It is slightly soluble in water and stable under normal temperature and pressure.[7][8]
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃NO₅[9] |
| Molecular Weight | 157.08 g/mol [9] |
| Melting Point | 185-189 °C |
| Appearance | White to yellow crystalline powder[9] |
| Solubility | Slightly soluble in water[7] |
Q5: What are the primary applications of this compound?
A5: this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly nitrofuran-based antimicrobial agents.[8][10] It is also used in the preparation of other heterocyclic compounds with potential biological activities.[7]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of this compound during the nitration of 2-furoic acid. What are the possible causes and solutions?
A: Low yields in this nitration are a common issue and can stem from several factors related to the sensitivity of the furan ring.
Probable Causes:
-
Degradation of the Furan Ring: The furan ring is susceptible to cleavage and polymerization under strongly acidic or oxidative conditions.[1][4]
-
Sub-optimal Reaction Temperature: The reaction is exothermic, and poor temperature control can lead to an increase in side reactions and decomposition.[11]
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in unreacted starting material.
-
Loss During Workup and Purification: The product might be lost during extraction, washing, or recrystallization steps.[12]
Suggested Solutions:
-
Use a Milder Nitrating Agent: Employ a mixture of nitric acid and acetic anhydride to generate the less aggressive nitrating species, acetyl nitrate.[1][6] Avoid the use of concentrated sulfuric acid.
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent and for the duration of the reaction.[13]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
-
Careful Workup: After the reaction is complete, pour the reaction mixture onto ice to quench the reaction and precipitate the product. Wash the crude product with cold water to remove residual acids.
-
Optimize Purification: Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be effective for purification. Minimize the exposure to high temperatures during this process.
Problem 2: Formation of Dark, Tarry Byproducts
Q: My reaction mixture turns dark, and I am isolating a significant amount of tarry material instead of a clean crystalline product. How can I prevent this?
A: The formation of dark, tarry substances is a strong indication of polymerization and decomposition of the furan ring.
Probable Causes:
-
Excessively Strong Acidic Conditions: The presence of strong acids can catalyze the polymerization of furan derivatives.[4]
-
High Reaction Temperature: Elevated temperatures accelerate the rate of decomposition and polymerization reactions.
-
Presence of Impurities: Impurities in the starting 2-furoic acid or furfural can act as initiators for polymerization.
Suggested Solutions:
-
Ensure Purity of Starting Materials: Use purified 2-furoic acid for the nitration reaction. If starting from furfural, ensure it is freshly distilled before oxidation.
-
Controlled Addition of Reagents: Add the nitrating agent slowly and dropwise to the solution of 2-furoic acid in acetic anhydride, ensuring the temperature does not rise significantly.[1]
-
Maintain a Homogeneous Reaction Mixture: Ensure efficient stirring throughout the reaction to prevent localized overheating and concentration gradients.
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify the crude this compound. What are the common impurities and effective purification methods?
A: The primary impurities are typically unreacted starting material, isomers (though 5-nitro is the major product), and degradation products.
Common Impurities:
-
2-Furoic acid (unreacted starting material)
-
Dinitro derivatives (if conditions are too harsh)
-
Polymeric materials
Purification Strategies:
-
Recrystallization: This is the most common and effective method.
-
Solvent Selection: A mixed solvent system of ethanol (B145695) and water is often suitable. Dissolve the crude product in hot ethanol and add hot water until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Decolorization: If the crude product is highly colored, treatment with activated charcoal in the hot solution before filtration can help remove colored impurities.[12]
-
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous sodium bicarbonate solution. The this compound will move to the aqueous layer as its sodium salt. The aqueous layer can then be acidified to precipitate the purified acid, which is then collected by filtration.
Experimental Protocols
Protocol 1: Oxidation of Furfural to 2-Furoic Acid
This protocol is based on a catalytic oxidation method.
Materials:
-
Furfural (freshly distilled)
-
Sodium hydroxide (B78521) (NaOH)
-
Cuprous oxide (Cu₂O)
-
Silver nitrate (AgNO₃)
-
Oxygen gas
-
Sulfuric acid (H₂SO₄)
-
Activated carbon
-
Deionized water
-
Ether
Procedure:
-
Set up a reaction flask with a mechanical stirrer, condenser, gas inlet tube, and two dropping funnels.
-
In the flask, prepare a catalyst suspension by adding cuprous oxide and a solution of silver nitrate to a 2.5% aqueous solution of sodium hydroxide with vigorous stirring.[14]
-
Heat the suspension to approximately 55°C.
-
Simultaneously add furfural and a 40% aqueous solution of sodium hydroxide from the dropping funnels to the reaction mixture while bubbling a rapid stream of oxygen through the solution. Maintain the temperature between 50-55°C.[14]
-
After the addition is complete, continue stirring and passing oxygen through the mixture until the temperature drops below 40°C.[14]
-
Filter the mixture to remove the catalyst.
-
Extract the aqueous solution with ether to remove any unreacted furfural and byproducts like furfuryl alcohol.[14]
-
Acidify the aqueous solution with 30% sulfuric acid.
-
Add activated carbon and boil the solution for approximately 45 minutes to decolorize and remove polymeric materials.[14]
-
Filter the hot solution and then cool it to 0°C to crystallize the 2-furoic acid.
-
Collect the crystals by suction filtration and wash with small portions of ice-cold water.[14]
Protocol 2: Nitration of 2-Furoic Acid to this compound
This protocol uses a mixture of nitric acid and acetic anhydride.
Materials:
-
2-Furoic acid (purified)
-
Acetic anhydride
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-furoic acid in acetic anhydride.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride dropwise to the 2-furoic acid solution with vigorous stirring. Ensure the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature (0-5°C) for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The solid this compound will precipitate.
-
Allow the mixture to stand for some time to ensure complete precipitation.
-
Collect the crude product by suction filtration and wash thoroughly with cold water to remove any residual acids.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]
- 3. shokubai.org [shokubai.org]
- 4. We cannot use mix acid for nitration of furan. Find out the reason. And s.. [askfilo.com]
- 5. Furan nitration [quimicaorganica.org]
- 6. quora.com [quora.com]
- 7. This compound | 645-12-5 [chemicalbook.com]
- 8. This compound CAS#: 645-12-5 [m.chemicalbook.com]
- 9. This compound, 98+% | CymitQuimica [cymitquimica.com]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-furoic Acid
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield and purity of 5-Nitro-2-furoic acid synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the electrophilic nitration of 2-furoic acid. Due to the sensitivity of the furan (B31954) ring to strong acids and oxidizing conditions, a common approach involves the use of a milder nitrating agent, acetyl nitrate (B79036). Acetyl nitrate is typically generated in situ by reacting nitric acid with acetic anhydride (B1165640).
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis can stem from several factors. The furan ring is susceptible to degradation under harsh acidic conditions, which can lead to the formation of polymeric tars and other byproducts.[1] Other common causes for low yield include incomplete reactions, side reactions such as dinitration, and loss of product during the workup and purification stages. Careful control of reaction temperature and the choice of nitrating agent are crucial for maximizing yield.
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities can include unreacted 2-furoic acid, isomers of the desired product (though 5-nitro is the major product), dinitrated byproducts, and polymeric materials resulting from ring degradation. The presence of these impurities can be minimized by optimizing the reaction conditions and employing effective purification techniques.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-furoic acid) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. This allows for timely quenching of the reaction to prevent the formation of degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Nitrating Agent: The nitrating agent may not be active enough or may have decomposed. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion. | 1. Ensure the nitric acid and acetic anhydride are of high purity and handled under anhydrous conditions. Prepare the acetyl nitrate solution fresh before use. 2. While low temperatures are generally preferred to minimize side reactions, if the reaction is not proceeding, a modest increase in temperature (e.g., from 0°C to 10-15°C) may be necessary. Monitor closely for any signs of decomposition. 3. Use TLC to monitor the reaction. If the starting material is still present after the initial reaction time, consider extending the reaction duration. |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature is Too High: The furan ring is degrading under the reaction conditions.[1] 2. Nitrating Agent is Too Concentrated or Harsh: Using nitric acid alone or in combination with sulfuric acid can lead to oxidation and polymerization of the furan ring.[1] | 1. Maintain a low reaction temperature, ideally between 0°C and 10°C, especially during the addition of the nitrating agent. Use an ice bath to control the exotherm. 2. Utilize a milder nitrating agent such as acetyl nitrate generated in situ from nitric acid and acetic anhydride. This moderates the reactivity and reduces degradation.[1] |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was stopped before all the 2-furoic acid was consumed. 2. Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may be too low. | 1. Monitor the reaction with TLC until the starting material spot is no longer visible. 2. Ensure that a slight excess of the nitrating agent is used. A molar ratio of 1.1 to 1.2 equivalents of nitric acid to 2-furoic acid is a good starting point. |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Workup Solvent: The product may be lost during the aqueous workup if it has significant water solubility. 2. Emulsion Formation During Extraction: This can make phase separation difficult and lead to product loss. | 1. After quenching the reaction with ice water, ensure the solution is sufficiently acidic to protonate the carboxylic acid, reducing its water solubility. Chilling the solution thoroughly can also aid in precipitation. 2. If an emulsion forms during extraction with an organic solvent, adding a small amount of brine can help to break the emulsion. |
Experimental Protocols
Synthesis of this compound via Nitration with Acetyl Nitrate
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Furoic Acid
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add acetic anhydride.
-
Slowly, dropwise, add concentrated nitric acid to the acetic anhydride while maintaining the temperature below 10°C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure the formation of acetyl nitrate.
-
-
Nitration Reaction:
-
In a separate flask, dissolve 2-furoic acid in a minimal amount of acetic anhydride.
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly add the pre-cooled acetyl nitrate solution to the 2-furoic acid solution. The addition should be done dropwise to maintain the reaction temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly onto a beaker of crushed ice with vigorous stirring.
-
The crude this compound should precipitate as a solid.
-
Filter the solid product using a Büchner funnel and wash it with cold water to remove any residual acid.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of this compound. The data presented is illustrative and based on general principles of organic synthesis.
Table 1: Effect of Nitrating Agent on Yield
| Nitrating Agent | Temperature (°C) | Typical Yield (%) | Comments |
| HNO₃ / H₂SO₄ | 0 - 10 | 20 - 40 | High potential for ring degradation and tar formation. |
| HNO₃ / Acetic Anhydride | 0 - 10 | 60 - 80 | Milder conditions, leading to higher yields and fewer byproducts.[1] |
| Fuming HNO₃ / Acetic Anhydride | < 0 | 70 - 85 | Can provide higher yields but requires careful handling of fuming nitric acid. |
Table 2: Effect of Temperature on Yield (using HNO₃ / Acetic Anhydride)
| Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) | Observations |
| -10 to 0 | 2 - 3 | 75 - 85 | Slower reaction rate, but cleaner product with fewer byproducts. |
| 0 to 10 | 1 - 2 | 70 - 80 | Good balance between reaction rate and yield. |
| 10 to 25 | 1 | 50 - 60 | Faster reaction, but increased risk of side reactions and lower yield. |
| > 25 | < 1 | < 40 | Significant decomposition and formation of tarry byproducts observed. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 5-Nitro-2-furoic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during experiments with 5-Nitro-2-furoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can originate from the starting materials or arise during the nitration of 2-furoic acid. These may include:
-
Unreacted 2-furoic acid: The starting material may not fully react.
-
Dinitro- and other poly-nitrated aromatic compounds: Over-nitration can lead to the formation of these byproducts.[1]
-
Nitro-hydroxy-aromatic by-products: Oxidation of the aromatic ring during nitration can produce these impurities.[2]
-
Residual mineral acids: Strong acids like nitric and sulfuric acid used in the nitration process may remain.[3]
-
Colored impurities: The crude product often has a strong yellow to brown color due to various side reactions.
Q2: My this compound product is highly colored. How can I remove the color?
A2: The yellow color is inherent to this compound, but darker discoloration often indicates impurities.[4] Treatment with activated carbon is a common method for removing colored organic impurities.[5][6] The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is heated briefly and then filtered to remove the carbon, which adsorbs the colored impurities. It is crucial not to add activated carbon to a boiling solution to avoid violent frothing.[7]
Q3: What are suitable recrystallization solvents for this compound?
A3: this compound has slight solubility in water, DMSO, and methanol.[4] For recrystallization, a solvent is needed that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems for carboxylic acids that can be tested include:
-
Water[8]
-
Aqueous ethanol (B145695) or methanol
-
Toluene
-
Toluene/petroleum ether mixtures[9]
-
Acetic acid[9]
Experimentation with mixed solvent systems (e.g., ethanol/water, acetone/hexane) can also be effective.[8]
Q4: How can I purify this compound derivatives, such as its esters?
A4: Purification of this compound esters often involves removing unreacted this compound and the alcohol used for esterification. An acid-base extraction is a highly effective method. The crude ester mixture is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic this compound will react to form its water-soluble salt and move to the aqueous layer, while the neutral ester remains in the organic layer.[10][11] The organic layer can then be washed, dried, and the solvent evaporated to yield the purified ester.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid instead of crystals) | The melting point of the solid is low, or it is highly impure, leading to a significant melting point depression. | - Re-heat the solution and add more of the "soluble" solvent if using a mixed solvent system. - Try a different recrystallization solvent. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | - Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. - Add a seed crystal of the pure compound. - Boil off some of the solvent to increase the concentration and allow it to cool again. |
| Crystals Form Too Quickly | The solution is too concentrated, leading to the trapping of impurities within the crystal lattice. | - Add a small amount of additional hot solvent to the boiling solution to ensure the solid is fully dissolved. - Allow the solution to cool more slowly (e.g., by insulating the flask). |
| Low Yield of Purified Product | - Too much solvent was used, and a significant amount of product remains in the mother liquor. - Premature crystallization during hot filtration. | - Reduce the amount of solvent used in the initial dissolution step. - Cool the filtrate in an ice bath to maximize crystal formation. - To prevent premature crystallization, use a heated funnel or pre-heat the filtration apparatus and use a slight excess of solvent. |
Color Removal Issues
| Problem | Possible Cause | Solution |
| Product remains colored after activated carbon treatment | - Insufficient amount of activated carbon used. - The color is inherent to the pure compound. - The colored impurity has a low affinity for activated carbon. | - Increase the amount of activated carbon slightly (e.g., 1-2% of the solute weight). - Ensure the product is fully dissolved for effective treatment. - Consider an alternative purification method like chromatography if the color persists and is due to an impurity. |
| Significant loss of product after activated carbon treatment | Activated carbon can adsorb the desired product in addition to impurities. | - Use the minimum amount of activated carbon necessary. - Minimize the contact time between the solution and the activated carbon. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. The volume of the aqueous solution should be about one-third of the organic solvent volume.[11]
-
Separation: Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide. Allow the layers to separate. The deprotonated 5-nitro-2-furoate salt will be in the upper aqueous layer.
-
Isolation of Impurities (Optional): The organic layer, containing any neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these components.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the solution is acidic (pH < 2). This compound will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Decolorization and Recrystallization of this compound
This protocol describes the removal of colored impurities followed by recrystallization.
-
Solvent Selection: Choose a suitable recrystallization solvent or solvent mixture in which this compound is soluble when hot and insoluble when cold (e.g., aqueous ethanol).
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
Table 2: HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | [12] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [12] |
| MS-compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | [12] |
| Application | Analytical and preparative separation | [12] |
Visualizations
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Logic for Recrystallization.
References
- 1. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 2. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 645-12-5 [m.chemicalbook.com]
- 5. Activated carbon - Wikipedia [en.wikipedia.org]
- 6. carbotecnia.info [carbotecnia.info]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Nitro-2-furoic Acid Hydrazones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitro-2-furoic acid hydrazones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound hydrazones, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction equilibrium for hydrazone formation is pH-sensitive. The rate can be slow at neutral or high pH.[1][2] 2. Low Reactivity of Starting Materials: Steric hindrance or electronic effects on the aldehyde/ketone or the hydrazide can reduce reactivity.[1] 3. Incomplete Formation of this compound hydrazide: The intermediate hydrazide may not have formed efficiently. 4. Water Formation: The condensation reaction produces water, which can inhibit the reaction equilibrium.[1] 5. Poor Quality Reagents: Impurities in the starting this compound, hydrazine (B178648) hydrate (B1144303), or the aldehyde/ketone can interfere with the reaction.[1] | 1. Adjust the reaction mixture to a mildly acidic pH, typically in the range of 4.5-6, using a catalytic amount of a weak acid like acetic acid.[1] 2. Increase the reaction temperature (reflux) or prolong the reaction time.[1] The use of microwave irradiation can also accelerate the reaction.[1] 3. Ensure the complete conversion of this compound to its hydrazide intermediate by monitoring the reaction with TLC. 4. If the reaction is sluggish, consider using a Dean-Stark apparatus to remove water as it forms.[1] 5. Use purified starting materials. Recrystallize or distill reagents if their purity is questionable.[1] |
| Formation of Side Products | 1. Azine Formation: This is a common side reaction where the initial hydrazone reacts with a second molecule of the aldehyde or ketone, especially when using unsubstituted hydrazine.[1] 2. Decomposition of this compound moiety: The nitro group can be sensitive to certain reaction conditions. | 1. Use a 1:1 molar ratio of the this compound hydrazide and the carbonyl compound.[1] Adding the carbonyl compound dropwise to the hydrazide solution can prevent localized excess.[1] 2. Avoid harsh reaction conditions, such as excessively high temperatures or strong acids/bases. |
| Product Precipitation Issues | 1. Product is too soluble in the reaction solvent. 2. Oily Product Formation: The product may separate as an oil instead of a crystalline solid. | 1. After the reaction is complete, try to precipitate the product by adding a non-polar solvent (e.g., hexanes) or by cooling the reaction mixture in an ice bath. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, attempt to dissolve the oil in a minimal amount of a suitable solvent and then precipitate it by adding a non-polar solvent. |
| Difficulty in Purification | 1. Co-precipitation of impurities. 2. Product instability on silica (B1680970) gel. | 1. Recrystallize the crude product from a suitable solvent system. Common solvents for hydrazones include ethanol (B145695), methanol (B129727), and acetic acid. 2. If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina, or deactivate silica gel with a small percentage of triethylamine (B128534) in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound hydrazones?
A1: The formation of hydrazones is typically acid-catalyzed, with an optimal pH range of 4.5-6.[1] This is a delicate balance; sufficient acid is needed to protonate the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity. However, excessive acid will protonate the hydrazine nucleophile, rendering it unreactive.[1]
Q2: How can I monitor the progress of the reaction?
A2: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (this compound hydrazide and the corresponding aldehyde/ketone), you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the hydrazone product.[1]
Q3: What are some common solvents for the synthesis of this compound hydrazones?
A3: Ethanol is a frequently used solvent for the synthesis of this compound hydrazones.[3] Other alcohols like methanol can also be employed. The choice of solvent often depends on the solubility of the specific reactants and the final product.
Q4: My product is difficult to crystallize. What can I do?
A4: If your product oils out or is resistant to crystallization, try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.
-
Seeding: If you have a small amount of crystalline product, add a seed crystal to the supersaturated solution.
-
Solvent System: Try dissolving the crude product in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed. Then, allow it to stand.
-
Purification: Sometimes impurities can inhibit crystallization. Attempt to purify the crude product by other means, such as column chromatography, before attempting recrystallization again.
Q5: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
A5: Yes, hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid heating hydrazine hydrate to high temperatures, as it can be unstable.
Experimental Protocols
Synthesis of this compound hydrazide
This is a two-step process starting from this compound.
Step 1: Esterification of this compound
-
Suspend this compound (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for approximately 4-6 hours.[3]
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
The resulting crude ethyl 5-nitro-2-furoate can be used in the next step without further purification.
Step 2: Hydrazinolysis of Ethyl 5-nitro-2-furoate
-
Dissolve the crude ethyl 5-nitro-2-furoate in ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) dropwise while stirring.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the this compound hydrazide.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
General Procedure for the Synthesis of this compound hydrazones
-
Dissolve this compound hydrazide (1 equivalent) in a suitable solvent, such as ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for the required time (typically 2-8 hours), monitoring the progress by TLC.[4]
-
After completion of the reaction, cool the mixture to room temperature or in an ice bath.
-
The precipitated hydrazone product is collected by filtration.
-
Wash the solid product with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified this compound hydrazone.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Reaction Conditions and Yields for Selected this compound hydrazones
| Aldehyde/Ketone Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | Acetic Acid | 4 | 85 | [4] |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 5 | 88 | [4] |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 3 | 92 | [4] |
| 2-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 6 | 82 | [4] |
| Acetophenone | Ethanol | Acetic Acid | 8 | 75 | [4] |
Note: The yields are indicative and can vary based on the specific experimental conditions and scale of the reaction.
Visualizations
Caption: General workflow for the synthesis of this compound hydrazones.
Caption: Troubleshooting workflow for low product yield in hydrazone synthesis.
References
Side reactions to avoid in 5-Nitro-2-furoic acid chemistry
Welcome to the Technical Support Center for 5-Nitro-2-furoic acid chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with this compound?
A1: The primary side reactions of concern are decarboxylation, reduction of the nitro group, and opening of the furan (B31954) ring. The susceptibility to these reactions is highly dependent on the specific experimental conditions, such as temperature, pH, and the choice of reagents.
Q2: At what temperature does this compound start to decarboxylate?
A2: While this compound is relatively stable, thermal decarboxylation can become a significant side reaction at elevated temperatures. Studies on the related compound, 2-furoic acid, have shown that decarboxylation is activated at temperatures around 140-160°C.[1][2] It is therefore advisable to keep reaction temperatures below this range if decarboxylation is to be avoided.
Q3: Can the nitro group be reduced without affecting the furan ring?
A3: Yes, selective reduction of the nitro group is possible with the appropriate choice of reducing agent and reaction conditions. Catalytic hydrogenation and metal/acid reductions need to be carefully controlled to prevent saturation or opening of the furan ring.
Q4: Is the furan ring in this compound susceptible to opening?
A4: Furan rings, in general, can be susceptible to opening under strong acidic or oxidative conditions. The electron-withdrawing nature of the nitro group can influence the stability of the furan ring. It is crucial to select reaction conditions that are mild enough to preserve the integrity of the furan ring.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Unwanted Decarboxylation of this compound
Symptoms:
-
Formation of 2-nitrofuran (B122572) as a byproduct.
-
Gas evolution (CO2) from the reaction mixture.
-
Lower than expected yield of the desired carboxylic acid derivative.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for preventing decarboxylation.
Experimental Protocol: Minimizing Decarboxylation in Esterification
This protocol describes the esterification of this compound with ethanol (B145695) using a mild acid catalyst at a controlled temperature to minimize decarboxylation.
-
Materials: this compound, Ethanol (anhydrous), Sulfuric acid (catalytic amount), Anhydrous sodium sulfate (B86663), Diethyl ether, Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound in an excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at a controlled temperature, not exceeding 78°C (reflux temperature of ethanol).
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Issue 2: Non-selective Reduction of the Nitro Group and/or Furan Ring
Symptoms:
-
Formation of 5-amino-2-furoic acid when only nitro reduction is desired.
-
Formation of products where the furan ring has been saturated or opened.
-
Complex mixture of products observed by NMR or LC-MS.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for selective nitro group reduction.
Experimental Protocol: Selective Reduction of the Nitro Group
This protocol details the selective reduction of the nitro group in this compound to an amino group using tin(II) chloride dihydrate.
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol, Ethyl acetate, 5% aqueous Sodium Bicarbonate (NaHCO3).
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.[3]
-
Reflux the reaction mixture under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully neutralize the mixture with a 5% aqueous NaHCO3 solution until the pH is slightly basic (pH 7-8).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Issue 3: Furan Ring Opening
Symptoms:
-
Formation of linear, acyclic byproducts.
-
Significant decomposition of starting material or product, often with coloration of the reaction mixture.
-
Disappearance of characteristic furan signals in the 1H NMR spectrum.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for preventing furan ring opening.
Data Presentation: Side Reaction Likelihood
The following table summarizes the likelihood of encountering major side reactions under different conditions.
| Reaction Condition | Decarboxylation | Nitro Group Reduction | Furan Ring Opening |
| High Temperature (>140°C) | High | - | Possible |
| Strong Acid (e.g., conc. H2SO4) | Possible | - | High |
| Strong Base (e.g., NaOH, reflux) | Low | Possible | Possible |
| Catalytic Hydrogenation (H2/Pd-C) | Low | High | Possible |
| Strong Reducing Agents (e.g., LiAlH4) | Low | High | Possible |
| Mild Reducing Agents (e.g., SnCl2) | Low | High (Selective) | Low |
| Strong Oxidizing Agents | - | - | High |
Disclaimer: This table provides a general guideline. The actual outcome of a reaction will depend on the specific combination of substrate, reagents, solvent, and other experimental parameters.
Experimental Protocols
Amidation of this compound with Benzylamine (B48309)
This protocol describes a standard amidation procedure using a carbodiimide (B86325) coupling agent, which is generally effective and minimizes side reactions.
-
Materials: this compound, Benzylamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM, anhydrous), N,N-Diisopropylethylamine (DIPEA), 1M HCl, Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine (1.0 equivalent) followed by DIPEA (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
References
Enhancing the solubility of 5-Nitro-2-furoic acid for biological assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and detailed protocols for working with 5-Nitro-2-furoic acid, focusing on overcoming solubility challenges in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a yellow crystalline powder that belongs to the 2-substituted 5-nitrofurans class of compounds.[1][2] It serves as a building block in the synthesis of more complex molecules, including various heterocyclic compounds with potential antimicrobial and other biological activities.[3][4]
Q2: What are the key physical and chemical properties of this compound?
A2: The fundamental properties of this compound are summarized below. Understanding these is crucial for its effective use in experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃NO₅ | [5][6][7] |
| Molecular Weight | ~157.08 g/mol | [1][5][6] |
| Appearance | White to yellow or brown crystalline powder | [2][5] |
| Melting Point | 185-189 °C | [2][8] |
| pKa (Predicted) | 2.06 ± 0.10 | [8] |
Q3: What is the solubility of this compound?
A3: There are conflicting reports regarding its solubility. Some sources describe it as "very soluble in water," while others state it is "slightly soluble in water," as well as slightly soluble in DMSO and methanol.[1][2][8] This discrepancy is likely due to its acidic nature. As a carboxylic acid with a low pKa, its solubility is highly dependent on pH.[8][9]
-
In acidic to neutral aqueous solutions (pH < 4): The compound exists predominantly in its protonated, neutral form, which has low solubility.
-
In basic aqueous solutions (pH > 4): The carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more soluble in water.
Q4: Why does my this compound solution precipitate when I dilute my DMSO stock into my aqueous cell culture medium or buffer?
A4: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous system where its solubility is much lower. The organic solvent disperses, and the compound is forced into an environment where it cannot remain dissolved, causing it to precipitate.
Q5: What is the recommended starting solvent for making a stock solution?
A5: Dimethyl sulfoxide (B87167) (DMSO) is the most common starting solvent for creating high-concentration stock solutions of poorly aqueous-soluble compounds for biological assays.[10] However, care must be taken with the final concentration in your assay to avoid solvent toxicity, which is typically kept below 1% or even 0.5%.
Troubleshooting Guides
Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.
-
Possible Cause 1: The final concentration in the aqueous medium exceeds the compound's maximum solubility in that medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the highest concentration that remains soluble in your final assay medium. Perform a serial dilution to find the solubility limit.
-
Increase DMSO in Final Solution: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) may help. However, always run a vehicle control to check for solvent toxicity.[10]
-
Adjust pH: Since this compound is acidic, increasing the pH of your final aqueous medium can dramatically increase its solubility.[9] Ensure the pH change is compatible with your biological assay.
-
Use Sonication: Briefly sonicating the solution after dilution can help break up aggregates and aid dissolution.[10]
-
Issue 2: pH adjustment is not sufficiently improving solubility or is incompatible with the assay.
-
Possible Cause 1: The intrinsic solubility of the compound is extremely low, even in its ionized salt form.
-
Possible Cause 2: The required pH for solubilization is outside the viable range for the cells or proteins in your assay.
-
Troubleshooting Steps:
-
Prepare a High pH Stock in Saline/Buffer: Instead of adding a DMSO stock directly, prepare a high-concentration stock (e.g., 10-100 mM) in a basic buffer (e.g., PBS adjusted to pH 8.0-9.0 with NaOH). This pre-dissolved salt can then be diluted into your final assay medium. The final pH should be verified.
-
Explore Co-solvents: In addition to DMSO, other co-solvents can be explored, such as ethanol (B145695) or polyethylene (B3416737) glycols (PEGs), if compatible with the assay.[11]
-
Consider Formulation Strategies: For more complex applications, techniques like using cyclodextrins to form inclusion complexes can enhance solubility without drastic pH changes.[12][13]
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 15.71 mg of this compound (MW: 157.08 g/mol ).
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization by pH Adjustment (Preparation of a 10 mM Aqueous Stock)
-
Weigh Compound: Accurately weigh 1.57 mg of this compound.
-
Add Water: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add approximately 800 µL of sterile, nuclease-free water. The compound will likely not dissolve.
-
Adjust pH: While vortexing or stirring, add 1 M NaOH dropwise (typically a few microliters). Monitor the solution until all the solid has dissolved. The solution should be clear.
-
Final Volume and pH Check: Adjust the final volume to 1.0 mL with water. If required for your experiment, check the final pH of the stock solution using a micro-pH electrode.
-
Storage: This aqueous stock should ideally be prepared fresh. If storage is necessary, filter-sterilize and store at 4°C for short-term use or -20°C for longer-term storage.
Visualized Workflows and Concepts
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubilization strategy.
Caption: pH-dependent equilibrium of this compound.
References
- 1. This compound | 645-12-5 [chemicalbook.com]
- 2. This compound CAS#: 645-12-5 [m.chemicalbook.com]
- 3. This compound 98 645-12-5 [sigmaaldrich.com]
- 4. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 98+% | CymitQuimica [cymitquimica.com]
- 6. This compound | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound CAS#: 645-12-5 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stability issues with 5-Nitro-2-furoic acid in solution
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on the stability and handling of 5-Nitro-2-furoic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light exposure, and temperature. As a nitrofuran derivative, it is susceptible to degradation under certain conditions. It is generally stable under normal temperatures and pressures in solid form.[1][2] However, in solution, it can undergo hydrolysis, particularly in alkaline and strongly acidic conditions, and is also sensitive to photodegradation.
Q2: In which solvents should I prepare my stock solution of this compound?
A2: For stock solutions, it is recommended to use anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The compound is also soluble in methanol (B129727) and ethanol.[2][3] It is slightly soluble in water.[1][2] To minimize degradation, stock solutions should be prepared in high-purity, anhydrous solvents and stored under the recommended conditions.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[2] To minimize the impact of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light by using amber vials or by wrapping the vials in foil.
Q4: I'm observing a color change in my this compound solution. What does this indicate?
A4: A color change, such as turning yellow or brown, is a common indicator of degradation. This is often observed under alkaline or strongly acidic conditions, or after prolonged exposure to light. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experiment.
Q5: My this compound is precipitating out of my aqueous working solution. How can I resolve this?
A5: Precipitation in aqueous solutions can occur if the solubility limit is exceeded. This compound has limited solubility in water. To address this, consider the following:
-
Lower the final concentration: The most straightforward approach is to reduce the working concentration of the compound.
-
Use a co-solvent: If your experimental design allows, a small percentage of an organic solvent like DMSO (typically ≤ 0.5%) in your final aqueous solution can help maintain solubility.
-
pH adjustment: The solubility of carboxylic acids can be pH-dependent. Ensure the pH of your buffer is compatible with both the compound's stability and solubility.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Light Exposure: Protect your cell culture plates from light as much as possible after adding the compound.
-
Evaluate Media Components: Cell culture media contain various components like amino acids and vitamins that could potentially interact with and degrade the compound over time, especially under incubation conditions (37°C, CO2).[4][5] Consider running a stability check of the compound in your specific cell culture medium over the time course of your experiment.
-
Control for Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to prepare the working solution is consistent across all experimental conditions and is at a level that is non-toxic to your cells.
-
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Control Sample Temperature: Keep samples cool during preparation and in the autosampler to minimize thermal degradation.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is in a range where this compound is stable. An acidic mobile phase is often used for the analysis of furoic acid derivatives.
-
Protect from Light: If performing photodegradation studies or if samples are exposed to light for extended periods, use amber vials or protect the samples from light.
-
Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Common Solvents
| Solvent | This compound | 5-Hydroxymethyl-2-furancarboxylic Acid |
| DMSO | Slightly Soluble[2] | ~10 mg/mL[3] |
| DMF | Data not available | ~15 mg/mL[3] |
| Ethanol | Data not available | ~100 mg/mL[3] |
| Methanol | Slightly Soluble[2] | Data not available |
| Water | Slightly Soluble[1][2] | ~1 mg/mL in PBS (pH 7.2)[3] |
Note: "Slightly Soluble" indicates that the compound does not dissolve readily, and quantitative data is limited in the available literature. Researchers may need to determine the exact solubility in their specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of Solution Stability by HPLC-UV
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental solutions.
-
Objective: To quantify the degradation of this compound in a specific solvent or buffer over time under defined conditions (e.g., pH, temperature, light exposure).
-
Materials:
-
Prepared solution of this compound at a known concentration.
-
HPLC system with a UV detector.
-
C18 reversed-phase HPLC column.
-
Mobile phase (e.g., acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid).
-
-
Procedure:
-
Time Zero (T0) Sample: Immediately after preparing the solution, inject an aliquot into the HPLC system to determine the initial peak area of this compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific pH, 37°C, exposure to ambient light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting inconsistent results in cell-based assays.
Caption: Postulated antibacterial mechanism of action for this compound.
References
Technical Support Center: Overcoming Low Yields in 5-Nitro-2-furoic Acid Nitration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Nitro-2-furoic acid, a key intermediate in pharmaceutical development. Our focus is to help you overcome low yields and optimize your reaction conditions for improved efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My nitration of 2-furoic acid is resulting in a very low yield. What are the common causes?
A1: Low yields in the nitration of 2-furoic acid are frequently due to the sensitive nature of the furan (B31954) ring, which is susceptible to degradation under harsh acidic conditions.[1] Common causes include:
-
Decomposition of the Furan Ring: Strong nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, can lead to oxidation, ring-opening, and polymerization of the furan moiety.[1][2]
-
Suboptimal Reaction Temperature: The reaction is highly exothermic, and poor temperature control can lead to the formation of unwanted side products and decomposition.
-
Inappropriate Nitrating Agent: Using a nitrating agent that is too harsh for the sensitive furan ring is a primary cause of low yields.
-
Formation of Side Products: Besides decomposition, other electrophilic substitution or addition reactions can occur, consuming the starting material and complicating purification.
Q2: What is the recommended nitrating agent for 2-furoic acid to improve yield?
A2: To mitigate the degradation of the furan ring, a milder nitrating agent is recommended. Acetyl nitrate, generated in situ from acetic anhydride (B1165640) and nitric acid, is a more suitable choice for this reaction.[1][2] This reagent is less aggressive than traditional nitrating mixtures, allowing for a more controlled reaction and typically leading to higher yields of the desired this compound.
Q3: How critical is the reaction temperature, and what is the optimal range?
A3: Temperature control is critical for a successful nitration of 2-furoic acid. Due to the exothermic nature of the reaction, maintaining a low and stable temperature is essential to prevent side reactions and decomposition. While the optimal temperature can vary slightly based on the specific protocol and scale, a range of 0-15 °C is generally recommended. Exceeding this temperature range can significantly decrease the yield.
Q4: What are the common side products I should be aware of?
A4: Besides the desired this compound, several side products can form, leading to lower yields and purification challenges. These can include:
-
Polynitrated products: Although less common with the deactivating carboxylic acid group, polynitration can occur under harsh conditions.
-
Oxidation products: The furan ring can be oxidized by nitric acid, leading to ring-opened byproducts.
-
Tarry polymers: Acid-catalyzed polymerization of the furan ring is a common issue, especially at elevated temperatures.
Q5: What is the best method for purifying the final this compound product?
A5: The most common and effective method for purifying this compound is recrystallization . A suitable solvent system is typically a mixture of an organic solvent and water, or a polar protic solvent like ethanol. The choice of solvent will depend on the impurities present. It is crucial to select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures to ensure good recovery.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Formation | Reaction conditions are too mild (e.g., temperature too low, insufficient reaction time). | 1. Ensure the nitrating agent is properly prepared and added correctly.2. Gradually increase the reaction time and monitor progress by TLC.3. Slightly increasing the temperature within the recommended range (e.g., from 0°C to 10°C) may be necessary, but proceed with caution. |
| Dark, Tarry Reaction Mixture | Decomposition of the furan ring due to overly harsh conditions. | 1. Immediately lower the reaction temperature.2. Ensure the addition of the nitrating agent is slow and controlled.3. Switch to a milder nitrating agent like in situ generated acetyl nitrate. |
| Low Yield with Multiple Spots on TLC | Formation of multiple side products. | 1. Strictly maintain the reaction temperature below 15°C.2. Optimize the stoichiometry of the reagents; an excess of the nitrating agent can lead to side reactions.3. Ensure the purity of the starting 2-furoic acid. |
| Difficulty in Isolating the Product | The product may be soluble in the workup solvent, or significant amounts of impurities are present. | 1. After quenching the reaction with ice/water, ensure the pH is sufficiently acidic to precipitate the carboxylic acid.2. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).3. Consider a different recrystallization solvent or a solvent pair to improve the purity and recovery of the product. |
Data Presentation
| Parameter | Condition | Expected Yield Range (%) | Remarks |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | 10-30% | High risk of decomposition and side product formation. |
| Fuming HNO₃ | 20-40% | Still harsh, careful temperature control is crucial. | |
| HNO₃ / Acetic Anhydride | 60-80% | Milder conditions, generally the preferred method. | |
| Temperature | 25-30 °C | < 40% | Increased risk of side reactions and decomposition. |
| 10-15 °C | 60-75% | Optimal balance between reaction rate and selectivity. | |
| 0-5 °C | 50-70% | Slower reaction rate, may require longer reaction times. | |
| Reaction Time | < 1 hour | 40-60% | Reaction may be incomplete. |
| 1-2 hours | 60-80% | Generally sufficient for completion with acetyl nitrate. | |
| > 3 hours | Potential decrease | Increased chance of product degradation or side reactions. |
Experimental Protocols
Key Experimental Protocol: Nitration using Nitric Acid and Acetic Anhydride
This protocol is adapted from established procedures for the nitration of sensitive aromatic compounds.
Materials:
-
2-Furoic Acid
-
Acetic Anhydride
-
Fuming Nitric Acid (>90%)
-
Ice
-
Water (deionized)
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furoic acid in a sufficient amount of acetic anhydride.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10-15 °C. The addition should be done over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 10-15 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yields
References
Technical Support Center: Optimizing Catalyst Selection for 5-Nitro-2-furoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 5-Nitro-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most common reactions include:
-
Esterification: Conversion of the carboxylic acid group to an ester.
-
Amidation: Reaction of the carboxylic acid group with an amine to form an amide.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group, yielding 5-Amino-2-furoic acid.
Q2: How does the nitro group affect the reactivity of the carboxylic acid group?
A2: The nitro group is a strong electron-withdrawing group. This electronic effect increases the acidity of the carboxylic acid, making it more reactive towards nucleophilic attack in reactions like esterification and amidation.
Q3: What are the key safety considerations when working with this compound and its reactions?
A3: this compound and related nitroaromatic compounds should be handled with care. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being aware of the potential for energetic decomposition of nitro compounds, especially at elevated temperatures or in the presence of strong reducing agents.
-
Catalytic hydrogenation reactions should be conducted with appropriate safety measures for handling hydrogen gas.
Troubleshooting Guides
Esterification of this compound
Common Issue: Low Ester Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Catalyst Choice: For solid acid catalysts, consider tungstophosphoric acid supported on zirconia (TPA/ZrO₂), which has shown high activity for the esterification of the related 2-furoic acid. - Catalyst Loading: Increase the catalyst loading incrementally. |
| Suboptimal Reaction Temperature | - Temperature Optimization: Gradually increase the reaction temperature. For similar reactions, increasing the temperature from 110 °C to 125 °C has been shown to significantly improve conversion. |
| Presence of Water | - Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried. Water can deactivate the catalyst and shift the reaction equilibrium. |
| Poor Mixing | - Improve Agitation: Ensure vigorous and consistent stirring to maximize contact between the reactants and the catalyst surface. |
Data Presentation: Catalyst Performance in Esterification of 2-Furoic Acid
The following data for the esterification of 2-furoic acid with n-butanol can serve as a starting point for optimizing the reaction of this compound.
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| TPA/ZrO₂ | 110 | 24 | ~25 |
| TPA/ZrO₂ | 125 | 24 | ~93 |
Experimental Protocol: Esterification using a Solid Acid Catalyst
-
Catalyst Preparation: Dry the TPA/ZrO₂ catalyst overnight under vacuum before use.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired alcohol (2.0-3.0 eq), and the dried catalyst (e.g., 5-10 wt% relative to the carboxylic acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110-125 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and filter to recover the catalyst. The filtrate can be concentrated under reduced pressure, and the crude ester purified by column chromatography or distillation.
Reduction of the Nitro Group
Common Issue: Incomplete Reduction or Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Catalyst Poisoning: Ensure high purity of the substrate and solvent. Sulfur or halogen-containing impurities can poison noble metal catalysts.[1] - Sintering: Avoid excessively high reaction temperatures which can cause metal particle agglomeration. |
| Incorrect Catalyst Choice | - Standard Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reduction.[2] - Alternative Catalysts: For substrates with other reducible functional groups (e.g., halogens), Raney Nickel may be a better choice to avoid dehalogenation.[2] |
| Insufficient Hydrogen Source | - Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure (can range from atmospheric to higher pressures). - Transfer Hydrogenation: If using a hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine), ensure a sufficient molar excess is used. |
| Side Reactions | - Condensation Products: Incomplete reduction can lead to the formation of azoxy, azo, or hydrazo intermediates. Ensure complete reaction by monitoring with TLC or LC-MS.[3] |
Data Presentation: Common Catalysts for Nitroaromatic Reduction
| Catalyst | Hydrogen Source | Typical Conditions | Key Advantages/Disadvantages |
| 10% Pd/C | H₂ gas | RT, 1-50 atm, Methanol (B129727)/Ethanol | High activity, but can reduce other functional groups.[2][3] |
| Raney Ni | H₂ gas | RT-50°C, 1-50 atm, Ethanol | Good for substrates with halogens, but can be pyrophoric.[2] |
| Fe/NH₄Cl | H₂O/Ethanol | Reflux | Excellent functional group tolerance, but requires stoichiometric metal.[3] |
| SnCl₂ | HCl/Ethanol | RT-Reflux | Mild and chemoselective, but generates tin waste.[3] |
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can be concentrated to yield the crude 5-Amino-2-furoic acid.
Amidation of this compound
Common Issue: Low Amide Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reagent | - Reagent Choice: For standard amidations, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is effective. For more challenging couplings (e.g., with poorly nucleophilic amines), consider more powerful reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[4] - Reagent Quality: Ensure coupling reagents are fresh and have been stored properly to avoid degradation. |
| Poorly Nucleophilic Amine | - Increase Temperature: Gently warming the reaction mixture can increase the rate of reaction. - Use of a Base: If starting with an amine salt (e.g., hydrochloride), ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) is added to liberate the free amine.[4] |
| Side Product Formation | - N-acylurea Formation: With carbodiimide (B86325) reagents, this can occur if the amine is not added promptly. The use of HOBt or HOAt can suppress this side reaction by forming a more stable active ester intermediate.[4] |
| Steric Hindrance | - Increase Reaction Time/Temperature: For sterically hindered carboxylic acids or amines, longer reaction times or higher temperatures may be necessary. |
Data Presentation: Common Coupling Reagents for Amidation
| Coupling Reagent | Additive/Base | Typical Solvent | Yield Range (%) | Key Features |
| EDC | HOBt / DIPEA | DMF, DCM | 70-95 | Water-soluble byproducts, easy purification.[4] |
| DCC | HOBt / DMAP | DCM | 60-85 | Forms insoluble DCU byproduct.[4] |
| HATU | DIPEA | DMF | 85-98 | High efficiency, low racemization for chiral substrates.[4] |
| TBTU | DIPEA | DMF | 80-95 | Effective for regioselective amidation.[4] |
Experimental Protocol: Amidation using EDC/HOBt
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in an anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Add the amine (1.0-1.2 eq), HOBt (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent: Slowly add EDC (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Purity Validation of 5-Nitro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 5-Nitro-2-furoic acid and detailed methodologies for the validation of its purity. The information presented is supported by experimental data and established analytical principles to assist researchers in selecting optimal methods for their specific applications.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is most commonly achieved through the nitration of 2-furoic acid. An alternative approach involves the oxidation of 5-nitrofurfural. This section provides a comparative analysis of these two methods.
Method 1: Nitration of 2-Furoic Acid
This is the most direct and widely cited method for the preparation of this compound. The reaction involves the electrophilic substitution of a nitro group onto the furan (B31954) ring.
Method 2: Oxidation of 5-Nitrofuran-2-carboxaldehyde (5-Nitrofuran)
An alternative route to this compound begins with the oxidation of 5-nitrofuran-2-carboxaldehyde. This method is contingent on the commercial availability and cost-effectiveness of the starting aldehyde.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Nitration of 2-Furoic Acid | Method 2: Oxidation of 5-Nitrofuran-2-carboxaldehyde |
| Starting Material | 2-Furoic acid | 5-Nitrofuran-2-carboxaldehyde |
| Reagents | Nitric acid, Sulfuric acid (catalyst) | Oxidizing agent (e.g., Potassium permanganate (B83412), Chromic acid) |
| Typical Yield | ~60-70% | Potentially >90% |
| Key Advantages | Readily available starting material. | High potential yield and selectivity. |
| Key Disadvantages | Potential for side reactions and di-nitration, requiring careful control of reaction conditions. | Starting material may be less accessible or more expensive. |
Experimental Protocols: Synthesis
Protocol 1: Synthesis of this compound by Nitration of 2-Furoic Acid
Materials:
-
2-Furoic acid
-
Concentrated Nitric acid (70%)
-
Concentrated Sulfuric acid (98%)
-
Ice
-
Distilled water
-
Beaker, magnetic stirrer, dropping funnel, Buchner funnel, filter paper
Procedure:
-
In a beaker cooled in an ice bath, slowly add 2-furoic acid to concentrated sulfuric acid with constant stirring.
-
Once the 2-furoic acid is completely dissolved, slowly add concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The precipitated this compound is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water.
-
Recrystallize the product from hot water to obtain purified this compound.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of this compound by Oxidation of 5-Nitrofuran-2-carboxaldehyde
Materials:
-
5-Nitrofuran-2-carboxaldehyde
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel
Procedure:
-
Dissolve 5-nitrofuran-2-carboxaldehyde in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture and slowly add a solution of potassium permanganate in water.
-
Reflux the mixture with stirring for 2-3 hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid until the precipitation of this compound is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold distilled water and recrystallize from hot water.
-
Dry the purified product.
Purity Validation of this compound
Accurate determination of purity is critical for any chemical compound intended for research or pharmaceutical use. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is typically employed.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Table 2: Comparison of Purity Validation Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is proportional to the number of nuclei. |
| Quantification | Relative (requires a certified reference standard). | Absolute (purity determined relative to a certified internal standard). |
| Selectivity | High, can separate closely related impurities. | High, based on unique chemical shifts of different protons. |
| Sensitivity | High (typically ppm to ppb range). | Lower than HPLC (typically requires mg of sample). |
| Advantages | High sensitivity and resolving power. | Absolute quantification, non-destructive. |
| Disadvantages | Requires a specific reference standard for each impurity. | Lower sensitivity, requires a high-field NMR spectrometer. |
Experimental Protocols: Purity Validation
Protocol 3: Purity Determination by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% phosphoric acid), isocratic or gradient elution
-
Detector wavelength: 254 nm
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a known concentration.
-
Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve. Calculate the purity by comparing the measured concentration to the prepared concentration.
Protocol 4: Purity Determination by Quantitative ¹H NMR (qNMR)
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and a certified internal standard into an NMR tube.
-
Add a known volume of deuterated solvent to dissolve the sample and internal standard completely.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Processing: Process the spectrum (Fourier transform, phasing, baseline correction).
-
Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the processes described, the following diagrams outline the synthesis and purity validation workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for purity validation of this compound.
A Comparative Analysis of the Antimicrobial Activity of 5-Nitro-2-furoic Acid and Other Notable Nitrofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of 5-Nitro-2-furoic acid and other prominent nitrofuran compounds, including nitrofurantoin (B1679001), furazolidone (B1674277), and nitrofurazone (B1679002). The information presented herein is collated from various experimental studies to facilitate research and development in the field of antimicrobial agents. While comprehensive data on well-established nitrofurans is available, it is important to note that quantitative antimicrobial activity data for this compound is limited in publicly accessible literature.
Overview of Nitrofuran Antimicrobial Activity
Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring.[] They are effective against a variety of Gram-positive and Gram-negative bacteria.[2] The primary clinical applications of these compounds vary, with nitrofurantoin being a mainstay for urinary tract infections (UTIs), furazolidone for gastrointestinal infections, and nitrofurazone used topically for skin infections.[2] The antimicrobial efficacy of nitrofurans is generally enhanced in acidic environments.[]
The general mechanism of action for nitrofurans involves their reduction by bacterial nitroreductases into highly reactive electrophilic intermediates.[2] These intermediates can then non-specifically damage a wide range of microbial cellular components, including DNA, RNA, proteins, and metabolic enzymes, leading to a bactericidal effect.[3][4]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several nitrofuran compounds against common bacterial pathogens. It is important to note that these values are compiled from various studies and may not have been determined in a single, directly comparative study; therefore, methodological variations may exist.
| Nitrofuran Derivative | Organism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | N/A | |
| Nitrofurantoin | Escherichia coli | 16 - 64 | [3][4] |
| Staphylococcus aureus | 8 - 64 | [3][4] | |
| Enterococcus faecalis | 4 - 25 | [2] | |
| Klebsiella pneumoniae | 32 - >128 | [2] | |
| Furazolidone | Escherichia coli | 2 - 8 | [2] |
| Staphylococcus aureus | 1 - 4 | [2] | |
| Salmonella spp. | 1 - 8 | [2] | |
| Vibrio cholerae | 0.5 - 4 | [2] | |
| Nitrofurazone | Escherichia coli | 20 - 50 | [2] |
| Staphylococcus aureus | 12.5 - 25 | [2] |
Note on this compound: Extensive literature searches did not yield specific MIC values for this compound against a broad range of common bacterial pathogens. Much of the available research focuses on its use as a chemical intermediate in the synthesis of other compounds, such as hydrazone derivatives, which have shown antimycobacterial activity.[5] One study on triorganotin 5-nitro-2-furoates reported some antibacterial activity, particularly against Gram-positive bacteria, and inhibition of Escherichia coli at 100 µg/ml, but this activity is attributed to the organotin salt rather than the parent acid.[6] The lack of data may suggest that this compound itself possesses limited intrinsic antimicrobial activity compared to its more complex derivatives.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a nitrofuran compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofuran compounds (analytical grade)
-
Bacterial isolates for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of each nitrofuran compound in a suitable solvent (e.g., DMSO), followed by dilution in sterile CAMHB to a concentration at least 10 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a concentration gradient.
-
Designate wells for positive control (broth and inoculum, no drug) and negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the negative control), resulting in a final volume of 100 µL per well.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the general mechanism of action of nitrofuran antibiotics and the primary mechanism of bacterial resistance.
Caption: General mechanism of action of nitrofuran antibiotics.
Caption: Primary mechanism of bacterial resistance to nitrofurans.
Conclusion
While this compound is a foundational structure in the synthesis of various nitrofuran derivatives, its own antimicrobial efficacy is not well-documented in comparison to established nitrofuran drugs like nitrofurantoin, furazolidone, and nitrofurazone. These latter compounds exhibit broad-spectrum activity against a range of clinically relevant pathogens, although their specific spectra and potencies vary. The shared mechanism of action, involving reductive activation by bacterial enzymes, underscores the potential for developing novel nitrofuran derivatives. However, the emergence of resistance through mutations in these activating enzymes remains a key consideration for future drug development efforts in this class. Further research is warranted to fully elucidate the antimicrobial potential of this compound and its derivatives.
References
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Nitro-2-furoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-nitro-2-furoic acid scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, most notably antimicrobial and anticancer effects. This guide provides a comprehensive comparison of the biological performance of various this compound derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
Comparative Antimicrobial Potency
Derivatives of this compound have been extensively studied for their activity against a range of pathogenic microorganisms. The primary mechanism of their antimicrobial action is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.
A variety of derivatives, including hydrazones and thiadiazoles, have been synthesized and evaluated. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for comparing the potency of these derivatives.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Hydrazone Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Hydrazone Derivative 1 | 1.95 | 3.91 | 7.81 | 15.62 | [1] |
| Hydrazone Derivative 2 | 0.98 | 1.95 | 3.91 | 7.81 | [1] |
| Hydrazone Derivative 3 | 3.91 | 7.81 | 15.62 | 31.25 | [1] |
| Nitrofurantoin (Standard) | 7.81 | 15.62 | 3.91 | - | [1] |
Table 2: Antimycobacterial Activity (MIC in µM) of this compound Hydrazones against Mycobacterium tuberculosis H37Rv
| Compound/Derivative | Log-phase Culture | Starved-phase Culture | Reference |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | 2.65 | 10.64 | [2] |
| Isoniazid (Standard) | 0.27 | - | [2] |
| Rifampicin (Standard) | 0.55 | - | [2] |
Comparative Anticancer Efficacy
In addition to their antimicrobial properties, this compound derivatives have shown significant potential as anticancer agents. These compounds have been demonstrated to induce apoptosis in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of a compound's cytotoxic potency.
Table 3: Anticancer Activity (IC50 in µM) of this compound Thiadiazole and Other Derivatives
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |
| Thiadiazole Derivative A | 8.5 | 12.3 | 15.1 | 10.2 | [3] |
| Thiadiazole Derivative B | 5.2 | 7.8 | 9.5 | 6.4 | [3] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | - | 6.61 (MDA-MB-231) | - | - | [4] |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.5 | 1.0 | [3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. The inoculum is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells, and the IC50 values are calculated.
Signaling Pathways
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of 5-nitrofuran derivatives is initiated by the reduction of the 5-nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are capable of causing widespread damage to cellular macromolecules. A key target is bacterial DNA, where these intermediates can induce strand breaks and other lesions. This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing DNA damage. However, excessive damage overwhelms the repair capacity, ultimately leading to bacterial cell death.
Proposed Apoptotic Pathway in Cancer Cells
Several studies suggest that this compound derivatives can induce apoptosis in cancer cells through the intrinsic pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 2. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Nitro-2-furoic Acid Analogues: Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analogues of 5-nitro-2-furoic acid, focusing on their synthesis and biological activities. The information presented is collated from peer-reviewed scientific literature to aid in the research and development of novel therapeutic agents.
Introduction
This compound is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, particularly antimicrobial and antimycobacterial properties. The nitro group at the 5-position of the furan (B31954) ring is often crucial for the observed biological effects. This guide explores the synthesis of several classes of this compound analogues and presents a comparative analysis of their activities based on available experimental data.
Synthesis of this compound Analogues
The synthesis of analogues typically starts from this compound, which can be activated and then reacted with various nucleophiles to introduce diverse functionalities. Common synthetic strategies involve the formation of hydrazones, amides, and heterocyclic systems like triazoles and thiadiazoles.
A general workflow for the synthesis and evaluation of these analogues is depicted below.
Comparative Biological Activity
The biological activity of this compound analogues has been evaluated against a range of microbial pathogens. The following tables summarize the quantitative data from various studies.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues against various bacteria and fungi.
| Compound Class | Specific Analogue | Test Organism | MIC (µg/mL) | Reference |
| Hydrazones | 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis H37Rv | 2.65 µM | [1] |
| Triazolo-thiadiazoles | 6-(phenyl)-3-(5-nitrofuran-2-yl)-5,6-dihydro-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | Staphylococcus aureus | Not specified | [1] |
| Oxadiazoles | 3-acetyl-5-(phenyl)-2-(5-nitro-furan-2-yl)-2,3-dihydro-1,3,4-oxadiazole | Staphylococcus aureus | Similar to vancomycin | [5] |
| Hydrazide-hydrazones | Various derivatives | Staphylococcus aureus, Escherichia coli | Higher than reference drugs in some cases | [6] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.
Antimycobacterial Activity and Enzyme Inhibition
A significant area of investigation for these analogues is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. One of the key enzyme targets is isocitrate lyase (ICL), which is essential for the survival of the bacterium in the host.[1][7]
Table 2: Activity of this compound Analogues against Mycobacterium tuberculosis and Isocitrate Lyase.
| Compound Analogue | Assay | Activity | Reference |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis H37Rv (log-phase) MIC | 2.65 µM | [1] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | M. tuberculosis H37Rv (starved-phase) MIC | 10.64 µM | [1] |
| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | MTB Isocitrate Lyase (ICL) Inhibition | Good inhibition at 10 µM | [1] |
Structure-Activity Relationship (SAR)
The biological activity of this compound analogues is highly dependent on their chemical structure. The following diagram illustrates some of the key structure-activity relationships that have been observed.
Generally, the 5-nitro group is considered essential for the antimicrobial activity of these compounds.[8] The nature of the substituent at the 2-position of the furan ring significantly influences the potency and spectrum of activity. For instance, the introduction of a hydrazone moiety has been shown to be a successful strategy for developing potent antimycobacterial agents.[1][7] Further modifications of the appended aromatic or heterocyclic rings with different substituents can fine-tune the biological activity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of this compound analogues based on published methods.
General Synthesis of this compound Hydrazones
-
Esterification: this compound is refluxed with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.
-
Hydrazide formation: The ester is then refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) to produce this compound hydrazide.
-
Hydrazone synthesis: The this compound hydrazide is condensed with various substituted aldehydes or ketones in a solvent such as ethanol with a catalytic amount of glacial acetic acid. The reaction mixture is typically refluxed for several hours. The resulting hydrazone product is then isolated by filtration, washed, and purified by recrystallization.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted in an appropriate broth medium.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing sterile broth.
-
Inoculation: Each well is inoculated with the diluted microorganism suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic is also typically tested as a reference.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mycobacterium tuberculosis Isocitrate Lyase (ICL) Inhibition Assay
This assay is used to evaluate the inhibitory activity of the compounds against the ICL enzyme.[11]
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., MOPS), a cofactor (e.g., MgCl2), lactate (B86563) dehydrogenase (LDH), and NADH.
-
Enzyme and Inhibitor: The purified ICL enzyme and the test compound (at various concentrations) are added to the reaction mixture and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, threo-d-(s)-isocitrate.
-
Measurement: The activity of ICL is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of glyoxylate (B1226380) formation by ICL.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can then be determined.
Conclusion
This compound analogues represent a promising class of compounds with significant potential for the development of new antimicrobial and antimycobacterial agents. The synthetic accessibility of these compounds allows for the creation of diverse libraries for biological screening. Structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogues. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate these compounds in a standardized manner, facilitating the comparison of results across different studies and accelerating the discovery of new drug candidates. Further research focusing on optimizing the pharmacokinetic and toxicological profiles of the most active compounds is warranted to translate these promising findings into clinical applications.
References
- 1. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from this compound and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Nitro-2-furoic Acid and Nitrofurantoin Against Urinary Tract Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 5-Nitro-2-furoic acid and the widely used antibiotic, nitrofurantoin (B1679001), against common urinary tract pathogens. While extensive data exists for nitrofurantoin, this guide also explores the potential of this compound, a related nitrofuran, as a potential therapeutic agent, highlighting the need for further direct comparative studies.
Introduction
Urinary tract infections (UTIs) are among the most common bacterial infections, posing a significant burden on healthcare systems worldwide. The increasing prevalence of antibiotic resistance necessitates the exploration of novel and the re-evaluation of existing antimicrobial agents. Nitrofurantoin, a synthetic nitrofuran, has been a mainstay in the treatment of uncomplicated UTIs for decades due to its favorable pharmacokinetic profile and low rates of resistance. This compound, a structural analogue, presents an interesting candidate for investigation due to the shared nitrofuran core, which is crucial for their antibacterial activity. This guide synthesizes the available experimental data to provide a comparative overview of their efficacy.
Quantitative Data on Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of nitrofurantoin against key urinary tract pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical measure of a drug's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Common Urinary Tract Pathogens
| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 1 - >256 | 16 | 16 - 32 |
| Klebsiella pneumoniae | 16 - >256 | 64 | 128 |
| Staphylococcus saprophyticus | ≤1 - 16 | 4 | 8 |
| Enterococcus faecalis | ≤1 - 64 | 16 | 32 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[2][3][4]
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of the test compound (nitrofurantoin or this compound) is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO) or water, at a high concentration.
2. Preparation of Microtiter Plates:
-
Serial two-fold dilutions of the antimicrobial stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of drug concentrations.
3. Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium overnight.
-
A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Synthesis of this compound
A general method for the preparation of this compound involves the nitration of furoic acid.[5]
1. Reaction Setup:
-
Furoic acid is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
2. Nitration:
-
The nitrating mixture is added dropwise to the furoic acid solution while maintaining a low temperature to control the exothermic reaction.
3. Quenching and Precipitation:
-
After the reaction is complete, the mixture is poured onto ice water to precipitate the this compound.
4. Purification:
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield the final product.
Mechanism of Action and Signaling Pathways
Nitrofurans, including nitrofurantoin, are prodrugs that require intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[6] These intermediates can then non-specifically attack multiple targets within the bacterial cell, leading to the inhibition of DNA, RNA, protein, and cell wall synthesis, as well as interfering with metabolic pathways. This multi-targeted mechanism is believed to be a key reason for the low incidence of acquired resistance to nitrofurantoin.[7] While the specific mechanism of this compound has not been extensively studied, it is hypothesized to follow a similar pathway due to its nitrofuran structure.
Caption: Generalized signaling pathway for the antibacterial action of nitrofurans.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of the antibacterial efficacy of two compounds.
Caption: A logical workflow for comparing the in vitro efficacy of two antimicrobial compounds.
Conclusion and Future Directions
Nitrofurantoin remains a potent and clinically effective antibiotic for the treatment of uncomplicated UTIs caused by a range of common uropathogens. Its multi-targeted mechanism of action contributes to a low potential for resistance development.
The antibacterial potential of this compound against urinary tract pathogens remains largely unexplored. While its structural similarity to nitrofurantoin and the observed activity of its derivatives against other bacteria suggest potential efficacy, direct comparative studies are essential. Future research should focus on:
-
Determining the MIC values of this compound against a comprehensive panel of clinical isolates of E. coli, K. pneumoniae, S. saprophyticus, and E. faecalis.
-
Investigating the in vivo efficacy of this compound in animal models of UTI.
-
Elucidating the specific molecular targets and any potential differences in the mechanism of action compared to nitrofurantoin.
Such studies are crucial to validate the potential of this compound as a viable alternative or a lead compound for the development of new treatments for urinary tract infections.
References
- 1. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]
- 6. Studies on the mechanism of action of furacin or 5-nitro-2-furaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 5-Nitro-2-furoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Nitro-2-furoic acid derivatives, focusing on their antimicrobial, particularly antimycobacterial, activity. The information is compiled from various scientific studies to offer a comprehensive overview supported by experimental data.
Introduction
This compound is a versatile scaffold that has been extensively explored in medicinal chemistry to develop novel therapeutic agents. The presence of the 5-nitrofuran pharmacophore is crucial for the antimicrobial activity of these compounds. The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of reactive cytotoxic species. This guide will focus on the comparison of different derivatives of this compound, including hydrazones, amides, and esters, and will also draw comparisons with established antimicrobial agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the available quantitative data for different classes of these derivatives.
Table 1: Antimycobacterial Activity of this compound Hydrazone Derivatives against Mycobacterium tuberculosis H37Rv
| Compound ID | Derivative Class | Modification | MIC (µM) - Replicating | MIC (µM) - Non-replicating | Reference |
| 4o | Hydrazone | 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | 2.65 | 10.64 | [1] |
| Isoniazid | Standard Drug | - | 0.03 - 0.1 µg/mL | - | [2][3] |
| Rifampicin | Standard Drug | - | 0.12 - 0.2 µg/mL | - | [2][3] |
Note: The MIC values for Isoniazid and Rifampicin are presented in µg/mL as commonly reported in the literature. For comparison, the molecular weight of Isoniazid is 137.14 g/mol and Rifampicin is 822.94 g/mol .
Structure-Activity Relationship Insights for Hydrazones:
The study of a series of twenty-one this compound hydrazone derivatives revealed that the nature of the substituent on the hydrazone moiety significantly influences the antimycobacterial activity. Compound 4o , with a substituted 5-nitrofuryl group, was identified as the most potent in the series.[1] This suggests that the presence of an additional nitroaromatic ring may enhance the activity, possibly by influencing the electronic properties of the molecule or its interaction with the target enzyme.
Table 2: General Antimicrobial Activity of this compound Amide and Ester Derivatives
| Derivative Class | General SAR Observation | Target Organisms | Reference |
| Amides | Activity is influenced by the nature of the amine substituent. | Bacteria and Fungi | [4] |
| Esters | Antimycotic activity decreases with increasing length of the alkyl chain. | Fungi | [4] |
Experimental Protocols
Synthesis of this compound Hydrazones
A general method for the synthesis of this compound hydrazones involves a two-step process:
-
Esterification of this compound: this compound is first converted to its corresponding ethyl ester by refluxing with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid.
-
Hydrazide formation and condensation: The resulting ethyl 5-nitro-2-furoate is then reacted with hydrazine (B178648) hydrate (B1144303) to form this compound hydrazide. This hydrazide is subsequently condensed with various substituted aldehydes or ketones to yield the final hydrazone derivatives.
Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA). This method is a widely used, rapid, and reliable technique for antimicrobial susceptibility testing of mycobacteria.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Standard drugs (e.g., Isoniazid, Rifampicin).
-
Mycobacterium tuberculosis H37Rv culture.
-
Alamar Blue reagent.
-
Sterile deionized water.
Procedure:
-
Plate Preparation: 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well plate to prevent evaporation.
-
Compound Dilution: A serial two-fold dilution of the test compounds and standard drugs is prepared directly in the microtiter plate using the supplemented Middlebrook 7H9 broth. The final volume in each well is 100 µL.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is prepared and 100 µL is added to each well containing the test compound, resulting in a final volume of 200 µL. Control wells containing only the medium and the inoculum are also included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, 30 µL of Alamar Blue reagent is added to each well.
-
Re-incubation: The plate is re-incubated at 37°C for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Mandatory Visualization
Mechanism of Action: Inhibition of Isocitrate Lyase
Several studies suggest that a key mechanism of action for the antimycobacterial activity of this compound hydrazones is the inhibition of isocitrate lyase (ICL).[1] ICL is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway that allows bacteria, fungi, and plants to utilize fatty acids as a carbon source, which is particularly important for the persistence of M. tuberculosis within the host. The following diagram illustrates the role of ICL in the glyoxylate shunt and its inhibition.
References
- 1. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro toxicity of 5-Nitro-2-furoic acid and its structurally related compounds. The information presented herein is intended to support research and development by offering a concise overview of their cytotoxic and genotoxic potential, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a derivative of 5-nitrofuran, a class of compounds known for their antimicrobial properties. However, the presence of the nitro group raises concerns about potential toxicity. This guide evaluates the in vitro toxicity of this compound in comparison to its key analogs: 5-nitro-2-furaldehyde (B57684) (the aldehyde precursor), 2-furoic acid (the non-nitro analog), and nitrofurantoin (B1679001) (a commonly used 5-nitrofuran antibiotic).
Available data indicates that this compound exhibits lower in vitro toxicity compared to other 5-nitrofuran derivatives. Its primary mechanism of toxicity, like other nitrofurans, is believed to involve the enzymatic reduction of the nitro group, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and DNA damage.
Comparative Toxicity Data
The following tables summarize the available quantitative and qualitative data on the in vitro toxicity of this compound and its related compounds.
Table 1: Comparative Cytotoxicity
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| This compound | Mitogenesis Inhibition | Human peripheral blood T cells | Inhibition of DNA synthesis | Inhibitory activity greatly reduced compared to 5-nitro-2-furaldehyde. | --INVALID-LINK-- |
| 5-nitro-2-furaldehyde | Mitogenesis Inhibition | Human peripheral blood T cells | Inhibition of DNA synthesis | Much more inhibitory than this compound and 2-nitrofuran. | --INVALID-LINK-- |
| 2-furoic acid | Acute Toxicity | Mice | LD50 (intraperitoneal) | 250 mg/kg | --INVALID-LINK-- |
| Nitrofurantoin | Cytotoxicity | Isolated rat hepatocytes | Cell viability | Dose- and time-dependent decrease in cell viability.[1] | --INVALID-LINK-- |
Table 2: Comparative Genotoxicity
| Compound | Assay Type | Test System | Result | Reference |
| This compound (Nitrofuroic acid) | Antibacterial and Mutagenic Potency | E. coli | Lowest toxicity and mutagenic activity among 9 tested nitrofurans.[2] | --INVALID-LINK-- |
| 5-nitro-2-furaldehyde | Reverse Mutation | Mycobacterium phlei | Mutagenic. | --INVALID-LINK-- |
| Nitrofurantoin | Mutagenicity | Big Blue transgenic mice | Weak mutagenic response in the kidney.[3] | --INVALID-LINK-- |
Mechanism of Toxicity: The Role of Oxidative Stress
The primary mechanism of toxicity for 5-nitrofuran compounds involves the enzymatic reduction of the 5-nitro group by nitroreductases present in cells. This process generates a nitro anion radical and other reactive intermediates, which can then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][4]
The resulting oxidative stress can lead to a cascade of cellular damage, including:
-
Lipid peroxidation: Damage to cell membranes.
-
Protein oxidation: Impairment of enzyme function.
-
DNA damage: Induction of strand breaks and other lesions.[5]
This cascade of events can ultimately trigger apoptotic cell death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in 5-nitrofuran toxicity and a general workflow for in vitro genotoxicity testing.
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of a compound using a mammalian cell line.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2, HEK293) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Micronucleus Test
This assay is used to detect chromosomal damage.
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, L5178Y) and expose the cells to at least three concentrations of the test compound, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours).
-
Cytochalasin B Addition: After the treatment period, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycles.
-
Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce gene mutations.
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver).
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a small amount of the required amino acid (to allow for a few cell divisions).
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium that lacks the specific amino acid.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) on each plate.
-
Data Analysis: A dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
References
- 1. Nitrofurantoin-mediated oxidative stress cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of nitrofurans on E. coli: mutation and induction and repair of daughter-strand gaps in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organ-targeted mutagenicity of nitrofurantoin in Big Blue transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Patterns of Bacteria to 5-Nitro-2-furoic Acid and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of bacteria to 5-Nitro-2-furoic acid and its class of nitrofuran antibiotics against other major antibiotic classes. The information is supported by experimental data and detailed methodologies to assist in research and development efforts aimed at overcoming antimicrobial resistance.
Introduction to this compound and Bacterial Resistance
This compound belongs to the nitrofuran class of synthetic antibiotics. These compounds are prodrugs that require intracellular reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can then inhibit multiple biochemical processes, including DNA, RNA, protein, and cell wall synthesis. This multi-targeted mechanism of action is thought to contribute to the relatively low incidence of acquired resistance to nitrofurans.
Bacterial resistance to nitrofurans, when it does occur, is primarily associated with mutations in the genes encoding nitroreductase enzymes, such as nfsA and nfsB in Escherichia coli. Understanding the potential for cross-resistance between nitrofurans and other antibiotic classes is crucial for effective antibiotic stewardship and the development of new therapeutic strategies.
Comparative Analysis of Cross-Resistance
Direct experimental data on the cross-resistance of this compound with a wide range of antibiotics is limited in publicly available literature. Therefore, this guide utilizes data from closely related nitrofuran compounds, primarily nitrofurantoin (B1679001), to infer potential cross-resistance patterns.
Key Findings:
-
Aminoglycosides: Studies have shown a one-way cross-resistance between aminoglycosides and nitrofurans in E. coli. Some gentamicin (B1671437) and neomycin-resistant mutants exhibit resistance to nitrofurans, potentially due to impaired drug accumulation from membrane alterations. However, nitrofuran-resistant mutants did not show cross-resistance to the tested aminoglycosides.
-
Quinolones: No cross-resistance has been observed between nitrofurantoin and quinolone antimicrobials. In vitro studies have, in fact, demonstrated antagonism between these two classes of antibiotics.
-
Beta-Lactams: Specific studies detailing cross-resistance between nitrofurans and beta-lactam antibiotics were not prominently found in the reviewed literature. The distinct mechanisms of action—nitrofurans targeting multiple intracellular pathways and beta-lactams inhibiting cell wall synthesis—suggest a lower likelihood of target-specific cross-resistance.
-
Sulfonamides: Cross-resistance with sulfonamides has not been observed for nitrofurantoin.
Quantitative Data Summary
| Antibiotic Class | Representative Antibiotic(s) | Target Organism | Typical MIC Range (µg/mL) of Representative Antibiotic | Observed Cross-Resistance with Nitrofurans | Primary Resistance Mechanism of the Class |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 16 - 128 | - | Inactivation of nitroreductases (e.g., nfsA, nfsB mutations) |
| Staphylococcus aureus | 4 - 16 | ||||
| Aminoglycosides | Gentamicin, Neomycin | Escherichia coli | 0.25 - 8 | Yes (One-way) | Enzymatic modification, altered ribosomal target, reduced uptake |
| Staphylococcus aureus | 0.12 - 4 | ||||
| Quinolones | Ciprofloxacin | Escherichia coli | 0.004 - 2 | No (Antagonism Reported) | Alterations in DNA gyrase and topoisomerase IV, efflux pumps |
| Staphylococcus aureus | 0.12 - 4 | ||||
| Beta-Lactams | Ampicillin, Cephalosporins | Escherichia coli | 2 - >256 | Not Widely Reported | Enzymatic hydrolysis by β-lactamases, altered penicillin-binding proteins |
| Staphylococcus aureus | 0.25 - >256 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solution of the test antibiotic (e.g., this compound)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of Antibiotic: Prepare a two-fold serial dilution of the antibiotic in MHB across the wells of the microtiter plate. The concentration range should be chosen to encompass the expected MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Cross-Resistance Testing
Cross-resistance is typically assessed by determining the MICs of a panel of antibiotics against a bacterial strain that has developed resistance to a primary antibiotic.
Procedure:
-
Selection of Resistant Mutants: Generate or isolate bacterial mutants with resistance to the primary antibiotic (e.g., this compound) by culturing the bacteria in the presence of sub-lethal concentrations of the antibiotic and selecting for colonies that grow at higher concentrations.
-
MIC Determination for Panel of Antibiotics: Perform MIC testing as described in section 4.1 for the resistant mutant and the parent (susceptible) strain. The panel of antibiotics should include representatives from different classes (e.g., aminoglycosides, quinolones, beta-lactams).
-
Analysis: Compare the MIC values of the different antibiotics for the resistant mutant to those for the parent strain. A significant increase in the MIC of a secondary antibiotic for the resistant mutant indicates cross-resistance.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing bacterial cross-resistance.
Signaling Pathway of Nitrofuran Action and Resistance
Caption: Nitrofuran activation and resistance mechanism.
Conclusion
The available evidence suggests that cross-resistance between the nitrofuran class of antibiotics, including this compound, and other major antibiotic classes like quinolones is not a significant concern and, in some cases, may even be antagonistic. A one-way cross-resistance has been observed with certain aminoglycoside-resistant strains. The multi-targeted mechanism of action of nitrofurans likely contributes to this favorable cross-resistance profile. However, a lack of direct experimental data for this compound necessitates further research to fully elucidate its specific cross-resistance patterns. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for conducting such studies.
Benchmarking the synthetic efficiency of different 5-Nitro-2-furoic acid production methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a cornerstone of successful innovation. 5-Nitro-2-furoic acid, a valuable building block in the pharmaceutical and materials science industries, can be produced through several synthetic pathways. This guide provides an objective comparison of the most common methods for its production, supported by experimental data to inform decisions on synthetic strategy.
This analysis focuses on the practical efficiency of three primary routes to this compound: the direct nitration of 2-furoic acid, the oxidation of 5-nitrofurfural, and a multi-step synthesis originating from biomass-derived furfural (B47365). Each method is evaluated based on reaction yield, conditions, and starting materials.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the key quantitative data for the different production methods.
| Method | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Method 1: Nitration of 2-Furoic Acid | 2-Furoic Acid | Fuming Nitric Acid, Acetic Anhydride (B1165640) | 25-30 | 1 hour | ~75 | >95 |
| Method 2: Oxidation of 5-Nitrofurfural | 5-Nitrofurfural | Potassium Permanganate (B83412), Water | Room Temperature | 24 hours | ~60 | High |
| Method 3: Synthesis from Biomass | Biomass (e.g., corn cob) | Sulfuric Acid, Oxygen, Nitric Acid | 160-500 | Variable | Not directly reported for the final product | High |
Experimental Protocols
Method 1: Nitration of 2-Furoic Acid
This method is a common laboratory-scale procedure for the synthesis of this compound.
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, a mixture of 2-furoic acid (1 equivalent) and acetic anhydride (5 equivalents) is prepared.
-
The mixture is cooled in an ice bath, and fuming nitric acid (2 equivalents) is added dropwise while maintaining the temperature between 25-30°C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Method 2: Oxidation of 5-Nitrofurfural
This route offers an alternative starting from the corresponding aldehyde. The synthesis of 5-nitrofurfural itself involves the nitration of furfural diacetate followed by hydrolysis.[1]
Procedure for Oxidation:
-
5-Nitrofurfural (1 equivalent) is dissolved in water.
-
A solution of potassium permanganate (2 equivalents) in water is added slowly to the 5-nitrofurfural solution with stirring.
-
The reaction is stirred at room temperature for 24 hours.
-
The manganese dioxide formed is removed by filtration.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The product is collected by filtration, washed with cold water, and dried.
Method 3: Multi-step Synthesis from Biomass
This industrial-scale approach leverages renewable resources. A patented process describes the conversion of biomass to furfural, followed by oxidation to 2-furoic acid, and subsequent nitration.[2]
Overall Process:
-
Hydrolysis of Biomass: Lignocellulosic biomass is treated with acid (e.g., sulfuric acid) at elevated temperatures to produce furfural.
-
Oxidation of Furfural: The obtained furfural is then oxidized to 2-furoic acid. The industrial Cannizzaro reaction, which yields both 2-furoic acid and furfuryl alcohol from furfural in the presence of a strong base, is a common method.[3]
-
Nitration of 2-Furoic Acid: The final step involves the nitration of 2-furoic acid to this compound. The patented method utilizes supercritical conditions with nitric acid at temperatures between 300-500°C and pressures of 22-26 MPa for a short reaction time of 2-10 minutes.[2]
Visualization of Synthetic Pathways
To further clarify the described synthetic routes, the following diagrams illustrate the key transformations and logical flow of each method.
Caption: Nitration of 2-Furoic Acid to this compound.
Caption: Oxidation of 5-Nitrofurfural to this compound.
Caption: Multi-step synthesis of this compound from Biomass.
Conclusion
The choice of synthetic method for this compound is a trade-off between yield, reaction conditions, and scalability. The direct nitration of 2-furoic acid offers a straightforward and high-yielding laboratory-scale synthesis. The oxidation of 5-nitrofurfural provides an alternative route, though the overall efficiency depends on the synthesis of the starting aldehyde. For large-scale industrial production, the multi-step synthesis from abundant and renewable biomass presents a sustainable, albeit technologically demanding, option. Researchers and process chemists should carefully consider these factors when selecting the most appropriate method for their specific needs.
References
Comparative Analysis of the Genotoxic Potential of 5-Nitro-2-furoic Acid and Its Precursors
A comprehensive review of the genotoxic profiles of 5-Nitro-2-furoic acid, 2-furoic acid, and furfural (B47365), supported by experimental data and detailed methodologies.
Introduction
This compound is a heterocyclic organic compound belonging to the 5-nitrofuran class, a group of compounds known for their antibacterial properties but also for their potential genotoxic and carcinogenic effects.[1] The genotoxicity of these compounds is primarily attributed to the metabolic reduction of the nitro group, which leads to the formation of reactive intermediates capable of damaging DNA.[2] This guide provides a comparative analysis of the genotoxic potential of this compound and its key precursors in its synthesis, 2-furoic acid and furfural. The analysis is based on a review of available toxicological data from standard genotoxicity assays, including the Ames test, micronucleus assay, and comet assay.
Executive Summary of Genotoxic Potential
The available data indicates a clear distinction in the genotoxic potential of this compound and its precursors. This compound is suspected of causing genetic defects, a classification supported by the known genotoxic mechanism of 5-nitrofurans. In contrast, its precursors, furfural and 2-furoic acid, are generally considered non-genotoxic or exhibit weak genotoxicity only at high concentrations.
| Compound | Chemical Structure | Summary of Genotoxic Potential |
| This compound | O=C(O)c1ccc(o1)--INVALID-LINK--=O | Suspected of causing genetic defects.[3] Genotoxicity is linked to the metabolic activation of the nitro group. |
| 2-Furoic acid | O=C(O)c1ccoc1 | Generally considered non-genotoxic. Some studies indicate low acute toxicity. |
| Furfural | O=Cc1ccoc1 | Largely non-genotoxic in a variety of in vitro and in vivo assays. Some weakly positive results have been observed at high concentrations in vitro.[4] |
Detailed Genotoxicity Data
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Table 1: Ames Test Results
| Compound | Strain(s) | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Weakly mutagenic | [5] |
| Furfural | TA100, TA98, TA1535 | With and Without | ≤ 36 µmol/plate | Weakly positive (TA100 without S9) | [4] |
| Furfural | TA100, TA98, TA102 | With and Without | ≤ 1.2 mmol/plate | Negative | [4] |
| 2-Furoic acid | No direct data available | - | - | - | - |
Micronucleus Assay
The micronucleus assay detects chromosomal damage by measuring the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Table 2: In Vivo Micronucleus Assay Results for a Related 5-Nitrofuran
| Compound | Species | Cell Type | Dose | Result | Reference |
| 5-Nitrofurantoin | Mice | Reticulocytes | 5, 10, 50 mg/kg | Significant increase in micronuclei frequency | [6][7] |
| Furfural | Mice | Bone Marrow Cells | Not Specified | Negative | [4] |
| 2-Furoic acid | No direct data available | - | - | - | - |
Note: Data for 5-Nitrofurantoin, a structurally related 5-nitrofuran, is presented to provide context for the potential in vivo genotoxicity of this compound.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Table 3: Comet Assay Results for Related 5-Nitrofurans
| Compound | Cell Line | Treatment Conditions | Result | Reference |
| Nitrofurantoin, Nitrofurazone, Furazolidone | Human Lymphoblastoid TK6 | 3 hours, without S9 | Dose-related increase in DNA damage | |
| Furan (B31954) (parent compound of furoic acid and furfural) | L5178Y tk+/- mouse lymphoma cells | Up to 3100 µM | Not genotoxic | [4] |
| This compound | No direct data available | - | - | - |
| 2-Furoic acid | No direct data available | - | - | - |
| Furfural | No direct data available | - | - | - |
Note: Data for other 5-nitrofurans and the parent compound furan are included to provide insight into the expected outcomes for the target compounds.
Mechanism of Genotoxicity and Signaling Pathways
The genotoxicity of 5-nitrofurans, including this compound, is primarily mediated by the enzymatic reduction of the 5-nitro group. This process, catalyzed by nitroreductases present in both bacteria and eukaryotic cells, generates a series of highly reactive electrophilic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can covalently bind to cellular macromolecules, including DNA, leading to the formation of adducts, DNA strand breaks, and other lesions.[2] This DNA damage, if not properly repaired, can lead to mutations and chromosomal aberrations.
The cellular response to nitrofuran-induced DNA damage involves the activation of complex DNA damage response (DDR) pathways. Key pathways implicated in the repair of nitrofuran-induced lesions include Nucleotide Excision Repair (NER) and homologous recombination.
Caption: DNA damage signaling pathway for 5-nitrofurans.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test evaluates the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
References
- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of nitrofurans on E. coli: mutation and induction and repair of daughter-strand gaps in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of genomic damage caused by 5-nitrofurantoin in young and adult mice using the in vivo micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Nitro-2-furoic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of 5-Nitro-2-furoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the hazardous nature of this compound.
This compound is a combustible solid that is suspected of causing genetic defects and causes serious eye irritation.[1] Due to these hazardous properties, it must be managed as hazardous waste from the point of generation through to its final disposal. The recommended disposal method is typically high-temperature incineration conducted by a licensed hazardous waste disposal facility.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[3]
Hazard and Personal Protective Equipment Summary
Proper handling of this compound and its waste requires strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation (Category 2) | Chemical safety goggles or a face shield.[4] |
| Germ Cell Mutagenicity (Suspected) | Chemical-resistant gloves (e.g., nitrile).[4] |
| Combustible Solid | Laboratory coat.[4] |
| Respiratory Irritation | Use in a well-ventilated area or with a dust mask.[4] |
Step-by-Step Disposal Protocol
The following steps outline the mandatory procedure for the disposal of this compound and any materials contaminated with it.
1. Waste Segregation:
-
From the point of generation, treat all this compound waste as hazardous.
-
Collect solid waste (e.g., surplus chemical, contaminated weighing paper, gloves) and liquid waste (e.g., solutions containing the compound) in separate, designated hazardous waste containers.[5]
-
Crucially, do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, strong bases, or acids. [1] Keep aqueous waste separate from organic solvent waste.[6]
2. Waste Container Requirements:
-
Use only robust, chemically compatible containers with secure, tight-fitting lids.[7]
-
The exterior of the container must be kept clean and free of any chemical residue.[8]
-
To prevent over-pressurization, do not fill liquid waste containers to more than 80% capacity.
3. Labeling of Hazardous Waste:
-
As soon as waste is first added, label the container clearly with the words "Hazardous Waste".[8]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Mutagenicity Hazard").[5]
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.[7]
-
The storage area should have secondary containment to mitigate spills or leaks.[9]
5. Spill and Contamination Cleanup:
-
In the event of a spill, immediately clean the area using appropriate PPE.[4]
-
Absorb liquid spills with an inert material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels for large spills.
-
Collect all spilled material and contaminated cleanup supplies in a sealed, properly labeled hazardous waste container.[4]
6. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be managed as hazardous waste.[9]
-
Alternatively, containers may be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous liquid waste.[2][9]
7. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
Note on Neutralization: No specific, validated experimental protocols for the laboratory-scale neutralization or chemical degradation of this compound were found in publicly available safety literature. Therefore, attempting to neutralize this waste in the lab is not recommended. All disposal should be handled by trained professionals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound(645-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 5-Nitro-2-furoic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Nitro-2-furoic acid (CAS 645-12-5). The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound, grounded in established safety protocols for nitro compounds and substances with potential carcinogenic properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause serious eye irritation and is suspected of causing genetic defects.[1][2] Proper personal protective equipment is mandatory to minimize exposure risk. All handling of this compound should be conducted in a certified chemical fume hood.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes. | Protects against splashes and airborne particles that can cause severe eye irritation.[1] |
| Skin Protection | A fully fastened laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[3][4] Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination.[2] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | A NIOSH-approved N95 dust mask should be used when handling the powder.[5] If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is recommended. | Protects against inhalation of harmful dust and vapors. |
Glove Material Compatibility for Aromatic Nitro Compounds
| Glove Material | Recommendation for Aromatic Nitro Compounds |
| Butyl Rubber | Highly Recommended: Offers excellent resistance to nitro compounds.[3][4] |
| Neoprene | Good: Provides good resistance to a range of chemicals, including some acids and organic compounds. |
| Nitrile | Fair to Good (for incidental contact): Suitable for short-term use and splash protection. Not recommended for prolonged direct contact with aromatic solvents.[2] |
| Natural Rubber (Latex) | Poor to Fair: Not generally recommended for handling aromatic nitro compounds due to potential for degradation and allergic reactions. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to ensure safety and experimental integrity.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
